Cytidine 5'-Diphosphate Ethanolamine-d4
Description
Significance of Phospholipid Biosynthesis in Eukaryotic Cells
The synthesis of phospholipids (B1166683) is a vital process in eukaryotic cells, essential for the formation and maintenance of cellular membranes. nih.gov These membranes act as selective barriers, enclosing the cell and its organelles and regulating the passage of substances. creative-proteomics.com Glycerophospholipids, sterols, and sphingolipids are the major classes of lipids that determine the physical and functional properties of these membranes, such as rigidity, thickness, and fluidity. nih.gov
Phosphatidylethanolamine (B1630911) (PE) is the second most abundant phospholipid in mammalian cells, typically constituting 15-25% of the total phospholipid content. nih.govwikipedia.org It is a key structural component of biological membranes and is particularly enriched in the inner mitochondrial membrane, where it is crucial for processes like oxidative phosphorylation. creative-proteomics.combiocrates.com
Due to its unique conical shape, resulting from a small headgroup relative to its fatty acid chains, PE influences membrane curvature and is integral to dynamic cellular events such as membrane fusion and fission. nih.govwikipedia.org It also functions as a molecular chaperone, aiding in the correct folding of membrane proteins. wikipedia.org Furthermore, PE serves as a precursor for the synthesis of other lipids and is involved in cellular signaling and autophagy. nih.govcreative-proteomics.com
Eukaryotic cells employ two primary pathways for the synthesis of phosphatidylethanolamine to ensure its steady supply. ontosight.ai
The Kennedy Pathway (CDP-Ethanolamine Pathway): This is the main de novo pathway for PE synthesis and occurs in the endoplasmic reticulum. researchgate.netfrontiersin.org It utilizes ethanolamine (B43304) from exogenous sources to build the PE molecule through a series of enzymatic reactions. frontiersin.org
The Phosphatidylserine (B164497) Decarboxylation (PSD) Pathway: This pathway takes place in the mitochondria. It involves the conversion of another phospholipid, phosphatidylserine (PS), into PE through a decarboxylation reaction catalyzed by the enzyme phosphatidylserine decarboxylase. wikipedia.orgfrontiersin.orgnumberanalytics.com
While both pathways produce PE, they are located in different cellular compartments and can produce different molecular species of PE, highlighting their distinct and non-redundant roles in maintaining cellular homeostasis. nih.govuu.nl
Elucidation of the Kennedy Pathway for Phosphatidylethanolamine Biosynthesis
The primary route for the de novo synthesis of both phosphatidylethanolamine and phosphatidylcholine is known as the Kennedy pathway, named after its discoverer, Eugene P. Kennedy. nih.govst-andrews.ac.uk This pathway is fundamental for generating the bulk of these two major membrane phospholipids in eukaryotic cells. nih.gov
In the mid-1950s, Eugene P. Kennedy and his colleagues elucidated the series of enzymatic steps involved in phospholipid biosynthesis. wikipedia.orgnih.gov Their work revealed that high-energy cytidine (B196190) nucleotide derivatives were essential intermediates. The branch of the pathway responsible for PE synthesis became known as the CDP-ethanolamine pathway, paralleling the CDP-choline pathway for phosphatidylcholine synthesis. wikipedia.orgnih.gov This discovery was a landmark in understanding lipid metabolism.
Cytidine 5'-Diphosphate Ethanolamine (CDP-ethanolamine) is the central, high-energy intermediate in its branch of the Kennedy pathway. nih.govontosight.ai The synthesis of PE via this route involves three key steps:
Phosphorylation of Ethanolamine: Ethanolamine is first phosphorylated by the enzyme ethanolamine kinase to produce phosphoethanolamine. frontiersin.orgnumberanalytics.com
Formation of CDP-Ethanolamine: In the rate-limiting step of the pathway, the enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the reaction of phosphoethanolamine with cytidine triphosphate (CTP) to form CDP-ethanolamine. frontiersin.orgnih.gov
Synthesis of Phosphatidylethanolamine: Finally, the enzyme ethanolamine phosphotransferase transfers the phosphoethanolamine moiety from CDP-ethanolamine to a diacylglycerol (DAG) molecule, yielding phosphatidylethanolamine and cytidine monophosphate (CMP). frontiersin.orgnumberanalytics.com
This sequence firmly establishes CDP-ethanolamine as the critical activated donor molecule for the final assembly of PE.
Deuterated Cytidine 5'-Diphosphate Ethanolamine (Cytidine 5'-Diphosphate Ethanolamine-d4) in Modern Biomedical Research
Stable isotope-labeled compounds are invaluable tools in modern biomedical research for tracing metabolic pathways and quantifying metabolites. This compound, which contains four deuterium (B1214612) atoms, is used in advanced analytical techniques, primarily mass spectrometry-based lipidomics.
This deuterated analogue serves two main purposes:
Metabolic Flux Analysis: By introducing a labeled precursor, such as d4-ethanolamine, into cells, researchers can trace its incorporation into CDP-ethanolamine and subsequently into the final PE molecules. uu.nl This allows for the precise measurement of the activity or "flux" through the Kennedy pathway, distinguishing it from other synthetic routes like the PSD pathway. uu.nl
Internal Standard for Quantification: In mass spectrometry, the precise quantification of endogenous lipids can be challenging due to variations in sample preparation and instrument response. nih.gov Deuterated lipids, like those derived from CDP-ethanolamine-d4, are ideal internal standards. avantiresearch.comcreative-proteomics.com Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a sample in a known amount to provide a reference for accurately calculating the concentration of the target analyte. nih.gov
The use of pathway-specific stable isotope precursors enables detailed investigation into the relative contributions of different biosynthetic routes to the total cellular pool of specific phospholipids.
Table 1: Research Application of Deuterated Precursors in Differentiating PE Synthetic Pathways
| Labeled Precursor | Metabolic Pathway Traced | Labeled Intermediate | Final Labeled Product | Primary Research Goal |
|---|---|---|---|---|
| d4-Ethanolamine | Kennedy Pathway | CDP-Ethanolamine-d4 | Phosphatidylethanolamine-d4 | To quantify the rate of de novo PE synthesis and trace its molecular species. uu.nl |
| d3-Serine | PSD Pathway | Phosphatidylserine-d3 | Phosphatidylethanolamine-d3 | To measure the contribution of the mitochondrial PSD pathway to the cellular PE pool. uu.nl |
Rationale for Stable Isotopic Labeling in Metabolic Studies
To quantitatively understand the dynamics of metabolic pathways, researchers employ stable isotopic labeling. This technique involves introducing molecules enriched with stable (non-radioactive) isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into biological systems. mdpi.com These labeled precursors are metabolized and incorporated into various downstream products. By using analytical techniques like mass spectrometry, the labeled products can be distinguished from their unlabeled counterparts based on their mass difference. mdpi.com This allows for the precise measurement of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. Stable isotope labeling is a powerful tool for elucidating the contributions of different pathways to the synthesis of a particular metabolite and understanding how these pathways are regulated under various physiological and pathological conditions. nih.gov
Utility of Deuterium Labeling for Tracing Lipid Metabolic Fluxes
Deuterium (²H), a stable isotope of hydrogen, is particularly useful for tracing lipid metabolism. nih.gov Deuterium-labeled precursors, such as deuterated water (D₂O) or deuterated ethanolamine (d4-ethanolamine), can be used to track the synthesis of fatty acids and phospholipids. nih.govnih.gov The incorporation of deuterium into newly synthesized lipids can be readily detected by mass spectrometry, providing a sensitive measure of their production rate. nih.gov One of the key advantages of using deuterium is its low natural abundance, which results in a high signal-to-noise ratio for the labeled molecules. mdpi.com Furthermore, deuterium labeling can be used to differentiate between various lipid metabolic pathways. For instance, by providing cells with d4-ethanolamine, the synthesis of PE via the Kennedy pathway can be specifically traced through the formation of this compound and subsequently d4-labeled PE species. nih.gov
Detailed Research Findings
Recent studies have utilized d4-ethanolamine to investigate the dynamics of PE synthesis in hepatocytes, particularly in the context of conditions that mimic non-alcoholic fatty liver disease (NAFLD). In one such study, isolated rat hepatocytes were treated with a mixture of free fatty acids (MFFA) to induce a state of lipotoxicity. The cells were cultured in a medium where standard ethanolamine was replaced with d4-ethanolamine. This allowed for the specific tracing of PE synthesis through the CDP-ethanolamine pathway.
The results demonstrated that under MFFA treatment, there was a significant increase in the total amount of d4-labeled PE, indicating an enhanced flux through the Kennedy pathway. nih.gov This suggests that in response to an excess of fatty acids, hepatocytes upregulate the de novo synthesis of PE.
| Condition | Total d4-PE Enrichment (Mean % Difference from Control) |
|---|---|
| Control | Baseline |
| MFFA-Treated | Increased |
Further analysis of individual d4-PE molecular species revealed a nuanced picture of this metabolic adaptation. The study found that the increase in d4-PE synthesis was not uniform across all species. Specifically, the synthesis of saturated and monounsaturated d4-PE species was significantly elevated in MFFA-treated cells. Conversely, the production of many polyunsaturated d4-PE species was diminished. nih.gov
This differential regulation suggests that the CDP-ethanolamine pathway preferentially utilizes certain types of diacylglycerols for PE synthesis under lipotoxic conditions. The increased availability of saturated and monounsaturated fatty acids from the MFFA treatment likely drives the synthesis of correspondingly acylated PE species.
| d4-PE Species Type | Change in Enrichment |
|---|---|
| Saturated | Increased |
| Monounsaturated | Increased |
| Polyunsaturated | Diminished |
These findings, made possible by tracing the metabolic fate of d4-ethanolamine through the intermediate this compound, highlight the adaptive response of phospholipid metabolism to cellular stress and provide valuable insights into the mechanisms underlying lipid-related pathologies.
Properties
Molecular Formula |
C₁₁H₁₆D₄N₄O₁₁P₂ |
|---|---|
Molecular Weight |
450.27 |
Synonyms |
Cytidine 5’-(Trihydrogen Diphosphate) P’-(2-Aminoethyl-d4) Ester; Cytidine 5’-(Trihydrogen Pyrophosphate) Mono(2-aminoethyl-d4) Ester; Cytidine Pyrophosphate 2-Aminoethyl-d4 Ester; CDP-Ethanolamine-d4; Cytidine 5’-Diphosphate-d4 Ethanolamine; Cytidin |
Origin of Product |
United States |
Biochemical Pathways Involving Cytidine 5 Diphosphate Ethanolamine
The CDP-Ethanolamine Kennedy Pathway: De Novo Phosphatidylethanolamine (B1630911) Synthesis
Phosphatidylethanolamine (PE) is a vital phospholipid, second only to phosphatidylcholine (PC) in abundance in mammalian cell membranes, constituting about 25% of total phospholipids (B1166683). nih.gov It plays a critical role in membrane structure and cellular processes like membrane fusion, cell division, and autophagy. mdpi.comnih.gov The primary route for creating PE from scratch is the CDP-Ethanolamine branch of the Kennedy pathway, named after its discoverer, Eugene P. Kennedy. nih.govwikipedia.org This pathway involves a sequence of three enzymatic reactions to synthesize PE from ethanolamine (B43304) and diacylglycerol. mdpi.comresearchgate.net
Phosphorylation: Ethanolamine is phosphorylated to produce phosphoethanolamine.
Activation: Phosphoethanolamine is activated with Cytidine (B196190) triphosphate (CTP) to form CDP-Ethanolamine.
Final Assembly: The phosphoethanolamine moiety from CDP-Ethanolamine is transferred to a diacylglycerol (DAG) molecule to form PE. frontiersin.org
This de novo synthesis pathway is the main source of PE in eukaryotes when ethanolamine is available. nih.gov
Initial Phosphorylation: Ethanolamine to Phosphoethanolamine
The first committed step in the CDP-ethanolamine pathway is the phosphorylation of ethanolamine. This reaction primes the ethanolamine molecule for the subsequent activation step.
The phosphorylation of ethanolamine to phosphoethanolamine is catalyzed by the enzyme ethanolamine kinase (EK). nih.govwordpress.com In humans, this enzymatic activity is carried out by specific kinases encoded by the ETNK1 and ETNK2 genes. nih.gov These enzymes are typically found in the cytoplasm. nih.gov While some choline (B1196258) kinases also exhibit an ability to phosphorylate ethanolamine, the dedicated ethanolamine kinases ensure the efficient entry of ethanolamine into the PE synthesis pathway. nih.govportlandpress.com
Table 1: Key Enzymes in the Initial Phosphorylation Step
| Enzyme Name | Gene (Human) | Cellular Location | Function |
|---|---|---|---|
| Ethanolamine Kinase 1 | ETNK1 | Cytoplasm | Catalyzes the phosphorylation of ethanolamine. nih.gov |
The phosphorylation reaction catalyzed by ethanolamine kinase is an energy-dependent process. It utilizes a molecule of adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. nih.govresearchgate.net During the transfer of the phosphate group to ethanolamine, ATP is hydrolyzed, generating adenosine diphosphate (B83284) (ADP) as a by-product. nih.govwordpress.com The requirement for ATP underscores the energetic investment required by the cell to initiate the synthesis of new phospholipids. researchgate.net
The reaction is as follows: Ethanolamine + ATP → Phosphoethanolamine + ADP nih.gov
CDP-Ethanolamine Formation: Phosphoethanolamine to CDP-Ethanolamine
Following phosphorylation, phosphoethanolamine must be "activated" to a high-energy state before it can be attached to the lipid backbone. This activation is a critical regulatory point in the pathway.
The second step of the pathway is the formation of Cytidine 5'-diphosphate ethanolamine (CDP-Ethanolamine). This reaction is catalyzed by the enzyme CTP:phosphoethanolamine cytidylyltransferase, which is encoded by the PCYT2 gene in humans. nih.govuniprot.org This enzyme brings together phosphoethanolamine and a molecule of Cytidine triphosphate (CTP), creating the high-energy intermediate CDP-Ethanolamine and releasing a pyrophosphate (PPi) molecule in the process. nih.govnih.govoup.com Unlike other steps in the Kennedy pathway which may have multiple enzyme isoforms, Pcyt2 is encoded by a single, ubiquitously expressed gene, highlighting its fundamental importance. nih.govnih.gov
The reaction is as follows: Phosphoethanolamine + CTP → CDP-Ethanolamine + PPi uniprot.orgoup.com
Table 2: Summary of the CDP-Ethanolamine Formation Step
| Reactants | Enzyme | Products | Significance |
|---|
An In-Depth Look at Cytidine 5'-Diphosphate Ethanolamine-d4
This compound (CDP-ethanolamine-d4) is the deuterated form of CDP-ethanolamine, a critical intermediate in the biosynthesis of phosphatidylethanolamine (PE), a major component of cellular membranes. The incorporation of deuterium (B1214612), a stable isotope of hydrogen, makes CDP-ethanolamine-d4 an invaluable tool in analytical chemistry, particularly in mass spectrometry-based lipidomics. It serves as an internal standard, enabling precise and accurate quantification of its non-deuterated counterpart and other related lipids in complex biological samples. This article will delve into the biochemical pathways where CDP-ethanolamine plays a pivotal role, providing a detailed understanding of its function in lipid metabolism.
The primary biochemical route involving CDP-ethanolamine is the Kennedy pathway, a de novo process for the synthesis of phosphatidylethanolamine. nih.govresearchgate.net This pathway is crucial for maintaining the structural integrity and function of cellular membranes. researchgate.net
CTP as a Substrate and Pyrophosphate Release
A key step in the Kennedy pathway is the formation of CDP-ethanolamine itself. This reaction is catalyzed by the enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2). nih.govnih.gov In this reaction, phosphoethanolamine reacts with cytidine triphosphate (CTP), which acts as a high-energy substrate. The enzyme facilitates the transfer of a cytidylyl group from CTP to phosphoethanolamine. This condensation reaction results in the formation of CDP-ethanolamine and the release of pyrophosphate (PPi). nih.govnih.govwikipedia.org This step is considered a rate-limiting and crucial regulatory point in the de novo synthesis of PE. nih.govnih.gov
Reaction Summary:
| Substrates | Enzyme | Products |
|---|
Final Phosphotransferase Reaction: CDP-Ethanolamine to Phosphatidylethanolamine
The final and irreversible step of the Kennedy pathway involves the transfer of the phosphoethanolamine moiety from CDP-ethanolamine to a lipid acceptor, specifically a diacylglycerol (DAG) or an alkyl-acyl-glycerol molecule. This reaction is catalyzed by a class of enzymes known as ethanolaminephosphotransferases. nih.govwikipedia.org
One of the key enzymes catalyzing this final step is CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase, commonly known as ethanolaminephosphotransferase 1 (EPT1) or Selenoprotein I (SELENOI). nih.govnih.gov SELENOI is an integral membrane protein located in the endoplasmic reticulum and Golgi apparatus. nih.govresearchgate.net It facilitates the transfer of phosphoethanolamine from CDP-ethanolamine to the sn-3 position of 1,2-diacylglycerol, forming phosphatidylethanolamine. nih.govnih.gov
The primary lipid acceptor for the synthesis of diacyl-phosphatidylethanolamine is 1,2-diacylglycerol (DAG). nih.gov However, the enzymes, particularly SELENOI, can also utilize 1-alkyl-2-acyl-sn-glycerol (AAG) as a lipid acceptor. nih.govnih.gov The use of AAG as a substrate leads to the formation of ether-linked phospholipids.
Lipid Acceptors and Corresponding Products:
| Lipid Acceptor | Enzyme(s) | Phospholipid Product |
|---|---|---|
| 1,2-Diacylglycerol (DAG) | EPT/SELENOI, CEPT1 | Phosphatidylethanolamine (diacyl) |
In the final phosphotransferase reaction, as the phosphoethanolamine group is transferred from CDP-ethanolamine to the lipid acceptor, cytidine monophosphate (CMP) is released as a byproduct. nih.govwikipedia.orgfrontiersin.org This release is a common feature of reactions involving CDP-activated precursors.
Contribution to Ether Phospholipid Synthesis (Plasmalogens)
The CDP-ethanolamine pathway is not only crucial for the synthesis of the more common diacyl-phosphatidylethanolamine but also plays a vital role in the production of ether phospholipids, specifically plasmalogens. nih.govcdnsciencepub.comnih.gov Plasmalogens are a class of ether lipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. wikipedia.orgnih.gov
The synthesis of ethanolamine plasmalogens utilizes CDP-ethanolamine as the head group donor. The pathway begins with the formation of 1-alkyl-2-acyl-sn-glycerol (AAG). nih.gov SELENOI (EPT1) then catalyzes the transfer of phosphoethanolamine from CDP-ethanolamine to AAG, forming an alkyl-acyl-phosphatidylethanolamine, a precursor to plasmalogens. nih.govnih.gov Subsequent enzymatic modification of this precursor leads to the formation of the final plasmalogen structure. Studies have shown that the CDP-ethanolamine pathway is a significant contributor to the synthesis of ethanolamine plasmalogens in various tissues. nih.govnih.gov
Contribution to Ether Phospholipid Synthesis (Plasmalogens)
Integration of Alkyl-acyl-glycerol into the CDP-Ethanolamine Pathway
The CDP-ethanolamine pathway is not limited to the synthesis of diacyl-PE. It also serves as the route for the production of ether-linked phosphatidylethanolamine, specifically plasmanyl-phosphatidylethanolamine. In this branch of the pathway, the substrate is not diacylglycerol (DAG) but rather 1-alkyl-2-acyl-glycerol (AAG). The final and rate-limiting step of this process is catalyzed by the enzyme ethanolaminephosphotransferase (EPT), which is encoded by the SELENOI gene. This enzyme facilitates the transfer of the phosphoethanolamine head group from CDP-ethanolamine to the 3-hydroxyl group of AAG, thereby forming plasmanyl-phosphatidylethanolamine. frontiersin.org
Biosynthesis of Plasmanyl-Phosphatidylethanolamine
The biosynthesis of plasmanyl-phosphatidylethanolamine is a critical function of the CDP-ethanolamine pathway, highlighting its versatility in producing diverse classes of PE molecules. This process begins with the conversion of exogenous ethanolamine into phosphoethanolamine by ethanolamine kinase. Subsequently, CTP:phosphoethanolamine cytidylyltransferase (ECT) catalyzes the formation of CDP-ethanolamine. Finally, as mentioned, ethanolaminephosphotransferase transfers the phosphoethanolamine moiety from CDP-ethanolamine to 1-alkyl-2-acyl-glycerol, yielding the final plasmanyl-PE product. This pathway underscores the integral role of CDP-ethanolamine as the activated donor of the ethanolamine head group for the synthesis of both diacyl and ether-linked phosphatidylethanolamines.
Interplay with Other Phospholipid Metabolic Pathways
The metabolism of CDP-ethanolamine and the synthesis of phosphatidylethanolamine are intricately connected with other major phospholipid biosynthetic pathways, ensuring cellular membrane homeostasis.
Relationship with the CDP-Choline Pathway for Phosphatidylcholine Synthesis
The CDP-ethanolamine pathway operates in parallel with the CDP-choline pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PC), another critical membrane phospholipid. Both pathways are branches of the Kennedy pathway and share analogous enzymatic steps. Just as CDP-ethanolamine is the activated intermediate for PE synthesis, CDP-choline serves this role for PC synthesis. frontiersin.org This parallel structure suggests a coordinated regulation to maintain the appropriate balance of PE and PC in cellular membranes, which is crucial for membrane integrity and function. Studies have shown that these pathways can influence each other; for instance, alterations in the CDP-ethanolamine pathway can impact the levels of diacylglycerol, a shared precursor with the CDP-choline pathway. nih.gov
Crosstalk with Phosphatidylserine (B164497) Decarboxylation Pathway
In addition to the CDP-ethanolamine pathway, mammalian cells can produce phosphatidylethanolamine through the decarboxylation of phosphatidylserine (PS). nih.govfrontiersin.org This alternative route creates a significant point of crosstalk between these two major phospholipid synthesis pathways.
The key enzyme in this alternative pathway is phosphatidylserine decarboxylase (PSD), which is primarily located in the inner mitochondrial membrane. frontiersin.org This enzyme, encoded by the PISD gene, catalyzes the conversion of PS to PE. The PS destined for this pathway is synthesized mainly in the endoplasmic reticulum (ER) and the mitochondria-associated membranes (MAMs) and must be transported to the mitochondria. frontiersin.org
Research utilizing stable isotope labeling with d4-ethanolamine has been instrumental in elucidating the distinct contributions of the CDP-ethanolamine pathway and the PSD pathway to the total cellular PE pool. nih.gov These studies have revealed that the two pathways often produce different molecular species of PE. For example, the CDP-ethanolamine pathway tends to generate PE species with mono- or di-unsaturated fatty acids, while the PSD pathway preferentially produces PE containing polyunsaturated fatty acids. nih.gov
The distinct subcellular locations of the CDP-ethanolamine pathway (primarily in the ER) and the PSD pathway (in the mitochondria) necessitate a complex system of inter-organelle lipid exchange to maintain PE homeostasis throughout the cell. nih.govfrontiersin.org PE synthesized in the ER via the Kennedy pathway can be transported to other organelles, including mitochondria. Conversely, a significant portion of the PE produced in the mitochondria by PSD appears to be retained within this organelle, suggesting a specific role for this mitochondrial PE pool in maintaining mitochondrial structure and function. nih.gov This compartmentalization highlights the specialized roles of PE synthesized by each pathway and underscores the importance of lipid transport in cellular physiology.
Phosphatidylethanolamine N-Methylation to Phosphatidylcholine
The methylation of phosphatidylethanolamine (PE) to form phosphatidylcholine (PC) is a significant alternative to the primary CDP-choline (Kennedy) pathway for PC synthesis in the liver. nih.gov This pathway is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which sequentially adds three methyl groups from S-adenosyl-L-methionine (SAM) to the ethanolamine headgroup of PE. nih.gov
Detailed research findings, utilizing stable isotope labeling with d4-ethanolamine, have provided profound insights into the distinct nature of the PC molecules produced by this methylation pathway compared to the CDP-choline pathway. A study using d4-ethanolamine to trace the PE methylation pathway and D9-choline to trace the CDP-choline pathway in rat hepatocytes revealed a significant difference in the types of PC molecular species generated by each route. nih.gov
The data demonstrated that the CDP-choline pathway predominantly produces PC species with medium-chain, saturated fatty acids. In contrast, the PC molecules synthesized via the methylation of PE are much more diverse and are significantly enriched in long-chain, polyunsaturated fatty acids, including a higher percentage of arachidonate. nih.gov This suggests that the two pathways for PC synthesis are not redundant but rather serve distinct functional roles by producing structurally different PC molecules, which can influence membrane properties and cellular signaling.
Table 1: Comparison of Phosphatidylcholine (PC) Species Synthesized via the CDP-Choline Pathway and the PE Methylation Pathway Data derived from studies in rat hepatocytes using stable isotope labeling.
| Pathway | Primary PC Species Characteristics | Predominant Fatty Acid Composition |
| CDP-Choline Pathway | Medium-chain, saturated | e.g., 16:0/18:0 |
| PE Methylation Pathway | Diverse, long-chain, polyunsaturated | e.g., 18:0/20:4 (Arachidonate-containing) |
This table illustrates the distinct profiles of phosphatidylcholine molecules produced by the two major synthesis pathways, as revealed by stable isotope tracing studies. nih.gov
Base-Exchange Reactions in Phosphatidylserine Synthesis
In mammalian cells, phosphatidylserine (PS) is synthesized primarily through base-exchange reactions, where the head group of a pre-existing phospholipid, such as phosphatidylcholine (PC) or phosphatidylethanolamine (PE), is replaced by L-serine. This process is catalyzed by two distinct enzymes: phosphatidylserine synthase 1 (PSS1), which preferentially uses PC, and phosphatidylserine synthase 2 (PSS2), which favors PE as a substrate.
Research has shown that the activity of these base-exchange enzymes can be influenced by various cellular conditions and signaling events. For instance, studies on CD95-induced apoptosis have indicated that the activity of the serine-base exchange enzyme system can regulate the exposure of PS on the cell surface, a key signal for phagocytosis. Pharmacological manipulation of this pathway has been shown to alter the surface presentation of PS during apoptosis.
Furthermore, quantitative studies using stable isotope labeling have helped to determine the relative flux through the CDP-ethanolamine pathway versus the PS decarboxylation pathway (where PS is converted to PE) in different cell types. One study using d4-ethanolamine and d3-serine in McA-RH7777 cells found that the CDP-ethanolamine pathway was the favored route for PE synthesis, contributing approximately two-thirds of the total PE, with the remaining third coming from PS decarboxylation. This research also highlighted that the two pathways produce distinct molecular species of PE.
Table 2: Relative Contribution of Biosynthetic Pathways to Phosphatidylethanolamine (PE) Synthesis Data from a study in McA-RH7777 cells using stable isotope labeling with d4-ethanolamine and d3-serine.
| Biosynthetic Pathway | Relative Contribution to Total PE Synthesis |
| CDP-Ethanolamine Pathway | ~67% |
| Phosphatidylserine Decarboxylation Pathway | ~33% |
This table quantifies the contribution of the two major pathways to the production of phosphatidylethanolamine in a specific cell line, as determined by mass spectrometric analysis of stable isotope incorporation.
Enzymology and Regulatory Mechanisms of Cytidine 5 Diphosphate Ethanolamine Metabolism
Ethanolamine (B43304) Kinases (EK/ETNK)
Ethanolamine kinase (EC 2.7.1.82) catalyzes the first committed step in the CDP-ethanolamine pathway: the ATP-dependent phosphorylation of ethanolamine to produce phosphoethanolamine. wikipedia.orgwikipedia.org This reaction is a critical entry point for ethanolamine into the synthesis of phospholipids (B1166683). wikipedia.org
Isoforms and Tissue Distribution
In mammals, ethanolamine kinase activity is carried out by two distinct proteins, ETNK1 and ETNK2, encoded by separate genes. ebi.ac.uk These isoforms exhibit differential tissue distribution, suggesting specialized roles.
ETNK1 : This isoform is expressed across a variety of tissues, including the kidney, liver, placenta, heart, leukocytes, ovaries, and testes. uniprot.org Alternative splicing of the ETNK1 gene results in at least two transcript variants, encoding for isoform A, the longer and fully functional protein, and isoform B, a shorter version with a distinct C-terminus that lacks the kinase domain. nih.gov
ETNK2 : Expression of ETNK2 is more restricted, found primarily in the liver and reproductive tissues. ebi.ac.uk It is known to play a vital role in regulating placental hemostasis, which is essential for late embryonic development, and may also be involved in testicular maturation. ebi.ac.uk
In other organisms, such as the fruit fly Drosophila melanogaster, a single ethanolamine kinase is implicated in development and neuronal function. ebi.ac.uk In the plant Arabidopsis, of the four choline (B1196258)/ethanolamine kinases (CEKs), CEK4 is considered the principal ethanolamine kinase, while CEK1 and CEK2 show no detectable ethanolamine kinase activity. frontiersin.org
| Enzyme/Isoform | Organism | Primary Tissue Distribution | Key Roles |
| ETNK1 | Mammals | Kidney, liver, placenta, heart, leukocytes, ovary, testis uniprot.org | General phosphatidylethanolamine (B1630911) synthesis ebi.ac.uk |
| ETNK2 | Mammals | Liver, reproductive tissues ebi.ac.uk | Placental hemostasis, embryonic development, testicular maturation ebi.ac.uk |
| CEK4 | Arabidopsis | General | Principal ethanolamine kinase, plant development frontiersin.org |
Regulation of Enzyme Activity
The activity of ethanolamine kinase is subject to several layers of regulation to control the flow of metabolites into the Kennedy pathway.
Allosteric Regulation : In the protozoan Trypanosoma brucei, ethanolamine kinase activity is inhibited by ADP, a product of the kinase reaction. wikipedia.org This represents a classic feedback inhibition mechanism.
Transcriptional and Substrate-Level Regulation : Inositol supplementation has been shown to repress ethanolamine kinase in T. brucei, leading to decreased incorporation of ethanolamine into the CDP-ethanolamine pathway. wikipedia.org In yeast, the EKI1-encoded ethanolamine kinase is regulated by zinc depletion. ebi.ac.uk
Phosphorylation/Dephosphorylation : The activity of base exchange enzymes in rat brain microsomes, including ethanolamine kinase, is modulated by their phosphorylation state. Pretreatment with a cAMP-dependent protein kinase increased enzyme activity, whereas exposure to alkaline phosphatase, which dephosphorylates proteins, resulted in decreased activity. nih.gov
CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2/ECT)
CTP:Phosphoethanolamine Cytidylyltransferase (EC 2.7.7.14), commonly known as Pcyt2 or ECT, catalyzes the second and typically rate-limiting step in the CDP-ethanolamine pathway. frontiersin.orgnih.gov It facilitates the reaction between CTP and phosphoethanolamine to generate CDP-ethanolamine and pyrophosphate. mdpi.com Due to its role as the main regulatory enzyme, Pcyt2 is a critical control point for the de novo synthesis of PE. mdpi.comnih.gov
Molecular Characteristics and Gene Expression
Pcyt2 is a cytosolic enzyme, though immunogold electron microscopy has shown it to be localized predominantly in cytoplasmic areas rich in rough endoplasmic reticulum in hepatocytes. nih.gov
Gene Structure and Isoforms : In animal species, Pcyt2 is encoded by a single, non-redundant gene. nih.gov This gene undergoes alternative splicing to produce multiple protein products. nih.govnih.govproteinatlas.org Three isoforms have been identified in mice:
Pcyt2α : The full-length transcript, composed of 14 exons. It is 1881 bp long and encodes a 51 kDa protein. In vitro, it demonstrates four-fold higher activity than Pcyt2β. mdpi.com
Pcyt2β : This isoform results from the skipping of exon 7. Its mRNA is 1486 bp long, encoding a 49 kDa protein. mdpi.com
Pcyt2γ : A more truncated variant made of 8 exons, with a unique structure due to the retention of parts of introns 7 and 8. Its mRNA is 1228 bp long, and the predicted protein size is approximately 34 kDa. mdpi.com
Catalytic Domains : A unique feature of Pcyt2α and Pcyt2β is the presence of two CTP binding HXGH motifs, indicating they arose from a gene duplication event. mdpi.com The more recently discovered Pcyt2γ isoform retains only the N-terminal catalytic domain. mdpi.com Studies on human Pcyt2 suggest that the N-terminal domain is crucial for the catalytic reaction, while the C-terminal domain is not. nih.govnih.gov
Gene Expression : Pcyt2 is ubiquitously expressed, although the relative levels of its splice variants can differ between tissues, suggesting tissue-specific regulation. mdpi.com Expression is notably activated during processes requiring significant membrane synthesis, such as in pre-implantation mouse embryos and during muscle cell differentiation. mdpi.com
| Isoform | mRNA Length (bp) | Protein Size (kDa) | Key Structural Features |
| Pcyt2α | 1881 | 51 | Contains two CTP binding sites; highest activity mdpi.com |
| Pcyt2β | 1486 | 49 | Lacks exon 7; contains two CTP binding sites mdpi.com |
| Pcyt2γ | 1228 | ~34 | Contains only the N-terminal CTP binding site mdpi.com |
Transcriptional and Post-Translational Regulation
The expression and activity of Pcyt2 are tightly controlled through various transcriptional and post-translational mechanisms.
Transcriptional Regulation : The human PCYT2 gene promoter is TATA-less and is driven by a functional CAAT box. mdpi.comnih.gov Its activity is modulated by several transcription factors and regulatory elements:
Transcription Factors : Binding sites for NF-κB, C/EBP, NF-Y, and Early Growth Response Protein 1 (EGR1) have been identified. mdpi.comgenecards.org EGR1, in particular, acts as a significant transcriptional stimulator of human PCYT2. nih.govgenecards.org
Metabolic Stress : Pcyt2 expression is responsive to the cellular nutritional environment. For example, its expression is upregulated in response to metabolic stress, such as serum deprivation in breast cancer cells. nih.govnih.gov
Epigenetic Regulation : Pcyt2 is a target of histone deacetylase (HDAC) activity. Its expression is downregulated by HDAC and microRNA-mediated repression during oligodendrocyte differentiation. mdpi.com Furthermore, Pcyt2 expression is upregulated in liver-specific knockouts of SIRT1, a NAD+-dependent protein deacetylase, linking its regulation to energy homeostasis pathways. mdpi.com
Post-Translational Regulation : Phosphorylation is a key post-translational modification that regulates Pcyt2. There are noted differences in the phosphorylation patterns between Pcyt2 isoforms, suggesting a complex layer of activity control mediated by protein kinases such as Protein Kinase C. nih.gov
Allosteric Regulation and Substrate Specificity
Pcyt2 exhibits a high degree of specificity for its substrates, which is a key aspect of its regulatory function, ensuring that the correct building blocks are used for PE synthesis.
Substrate Specificity : The enzyme is highly specific for phosphoethanolamine. The apparent Michaelis constant (Km) for phosphoethanolamine is very low, around 0.072 mM, indicating a high affinity. nih.gov As the number of N-methyl groups on the substrate increases, both the affinity and the reaction velocity decrease dramatically. nih.gov For instance, the Km increases to 0.11 mM for phosphomonomethylethanolamine and 6.8 mM for phosphodimethylethanolamine. nih.gov The maximal velocity (Vmax) is also significantly reduced with methylated substrates. nih.gov With respect to the nucleotide substrate, Pcyt2 can utilize both CTP and dCTP but not other trinucleotides. mdpi.comnih.gov
Competitive Inhibition : N-methylated analogues of phosphoethanolamine and phosphocholine (B91661) act as weak competitive inhibitors of the Pcyt2-catalyzed reaction. mdpi.comnih.gov The inhibition constants (Ki) are relatively high, with values of 7.0 mM for phosphomonomethylethanolamine, 6.8 mM for phosphodimethylethanolamine, and 52.9 mM for phosphocholine, further highlighting the enzyme's specificity for phosphoethanolamine. nih.gov This strong substrate preference distinguishes Pcyt2 functionally from its counterpart in the phosphatidylcholine synthesis pathway, Pcyt1. mdpi.comnih.gov
| Substrate | Apparent K_m (mM) | Relative V_max_ (% of Phosphoethanolamine) |
| Phosphoethanolamine | 0.072 | 100% |
| Phosphomonomethylethanolamine | 0.11 | ~15.8% |
| Phosphodimethylethanolamine | 6.8 | ~2.9% |
| Phosphocholine | Not a primary substrate | ~0.045% |
| Data derived from studies on purified rat liver CTP:phosphoethanolamine cytidylyltransferase. nih.gov |
Role as a Key Regulatory Enzyme in Phosphatidylethanolamine Homeostasis
The biosynthesis of phosphatidylethanolamine (PE) from ethanolamine is a critical process for all mammalian cells, and it is tightly regulated to maintain membrane homeostasis. nih.gov The primary route for the de novo synthesis of PE is the CDP-ethanolamine branch of the Kennedy pathway. mdpi.comfrontiersin.org Within this pathway, the enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) serves as the main regulatory checkpoint. nih.govmdpi.com
Ethanolamine Phosphotransferases (EPT/SELENOI/CEPT1)
The final step in the CDP-ethanolamine pathway involves the transfer of the phosphoethanolamine head group from CDP-ethanolamine to a diacylglycerol (DAG) or an alkyl-acyl-glycerol (AAG) backbone. nih.gov This crucial reaction is catalyzed by two distinct enzymes: Ethanolamine Phosphotransferase 1 (EPT1, also known as SELENOI) and Choline/Ethanolamine Phosphotransferase 1 (CEPT1). researchgate.netnih.gov These enzymes utilize CDP-ethanolamine to produce PE and its plasmalogen precursors, which are vital components of cellular membranes. nih.govnih.gov While both enzymes catalyze the final step, they possess unique characteristics, localizations, and substrate preferences that result in the synthesis of different PE molecular species. researchgate.net
Distinct Roles and Substrate Preferences of EPT1 and CEPT1
Research has illuminated the specialized functions of EPT1 and CEPT1 in PE biosynthesis. CEPT1 is a dual-function enzyme that can use both CDP-choline and CDP-ethanolamine as substrates to synthesize phosphatidylcholine (PC) and PE, respectively. nih.govuniprot.org However, kinetic analyses show it has a preference for CDP-choline. nih.gov In terms of lipid acceptors, CEPT1 strongly prefers 1,2-diacylglycerol (DAG), particularly those containing shorter, saturated, or monounsaturated fatty acids. researchgate.netnih.gov
In contrast, EPT1 displays a more specific role in ethanolamine phospholipid synthesis. researchgate.net In vitro enzymatic assays have demonstrated that EPT1 has a higher preference for 1-alkyl-2-acylglycerol (AAG) over DAG, especially when these lipid backbones contain polyunsaturated fatty acids (PUFAs). researchgate.netnih.gov This substrate preference makes EPT1 critically important for the synthesis of PE plasmalogens (1-alkenyl-2-acyl-glycerophosphoethanolamine), a major class of ether lipids in the brain and heart. researchgate.netmed-life.ca Studies using cells deficient in these enzymes confirmed that EPT1 is more significant for the de novo synthesis of plasmenyl-PE than CEPT1. researchgate.netnih.gov
| Characteristic | EPT1 (SELENOI) | CEPT1 |
|---|---|---|
| Primary Intracellular Localization | Golgi Apparatus researchgate.netnih.govnih.gov | Endoplasmic Reticulum (ER) researchgate.netnih.govnih.govuniprot.org |
| Primary Lipid Acceptor Preference | 1-Alkyl-2-Acylglycerol (AAG) > Diacylglycerol (DAG) researchgate.netnih.gov | Diacylglycerol (DAG) researchgate.netnih.gov |
| Phosphobase Donor Substrates | CDP-Ethanolamine nih.gov | CDP-Ethanolamine, CDP-Choline nih.govuniprot.org |
| Key Role | Synthesis of PE plasmalogens and PE with long-chain PUFAs researchgate.netnih.gov | Synthesis of diacyl-PE, particularly with shorter fatty acids researchgate.netnih.gov |
Intracellular Localization and Membrane Association
The distinct functions of EPT1 and CEPT1 are underscored by their specific subcellular localizations. Both are integral membrane proteins, but they reside in different organelles. helmholtz-muenchen.de Immunohistochemical analysis has definitively shown that CEPT1 is located in the endoplasmic reticulum (ER) and the nuclear membrane. researchgate.netnih.govmed-life.ca In contrast, EPT1 is localized to the Golgi apparatus, specifically the trans-Golgi network. researchgate.netmed-life.canih.gov
This spatial separation within the cell suggests that they contribute to the lipid composition of different membrane systems. med-life.ca The localization of CEPT1 in the ER aligns with the ER's role as a major site of lipid synthesis. The placement of EPT1 in the Golgi suggests a role in modifying lipid composition during membrane trafficking and sorting processes. Interestingly, studies using Brefeldin A, a drug that disrupts Golgi structure, indicated that the specific substrate preferences of these enzymes are intrinsic and not solely a consequence of their different locations. researchgate.netnih.gov
Influence on Specific Phosphatidylethanolamine Molecular Species Composition
The differing substrate preferences and localizations of EPT1 and CEPT1 directly translate into their distinct contributions to the cellular profile of PE molecular species. Isotope-labeling studies, including those using deuterium-labeled ethanolamine, have been pivotal in tracking the specific products of each enzyme. researchgate.netnih.gov
These experiments reveal that CEPT1 is primarily responsible for the synthesis of PE species containing shorter and more saturated fatty acyl chains. researchgate.netnih.gov Conversely, EPT1 contributes more significantly to the production of PE species that contain long-chain and polyunsaturated fatty acids (PUFAs). researchgate.netnih.govnih.gov This division of labor ensures the generation of a diverse array of PE molecules, each with specific properties that can influence membrane fluidity, curvature, and protein function in different cellular compartments. wikipedia.org
| Enzyme | Associated Phosphatidylethanolamine (PE) Fatty Acid Species researchgate.netnih.govnih.gov |
|---|---|
| CEPT1 | 32:1, 32:2, 34:1, 34:2 |
| EPT1 | 36:1, 36:4, 38:3, 38:4, 38:5, 40:4, 40:5, 40:6 |
Cellular and Subcellular Localization of Pathway Enzymes
The CDP-ethanolamine pathway is a model of spatial organization, with its enzymatic steps distributed between the cytosol and specific organelle membranes. frontiersin.orghelmholtz-muenchen.de This compartmentalization allows for efficient regulation and channeling of intermediates like CDP-ethanolamine.
Endoplasmic Reticulum and Cytosolic Components
The initial and intermediate steps of the Kennedy pathway occur largely in the cytosol. Exogenous ethanolamine is first phosphorylated by ethanolamine kinase (EK) in the cytoplasm to produce phosphoethanolamine. mdpi.comnih.gov The subsequent, rate-limiting step is catalyzed by CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), which converts phosphoethanolamine to CDP-ethanolamine. helmholtz-muenchen.de Pcyt2 is predominantly a cytosolic enzyme but can also reversibly associate with membranes of the endoplasmic reticulum (ER). nih.gov This dual localization suggests a mechanism for regulating its activity and potentially channeling the CDP-ethanolamine product toward the final enzymatic step. nih.gov
The final stage of PE synthesis is exclusively membrane-associated. As detailed previously, the enzymes CEPT1 and EPT1, which utilize CDP-ethanolamine, are integral membrane proteins of the ER and Golgi apparatus, respectively. researchgate.nethelmholtz-muenchen.de Therefore, the pathway begins with soluble cytosolic enzymes and concludes with membrane-bound enzymes, ensuring the final phospholipid product is directly synthesized within the membranes where it is needed.
Involvement of Peroxisomes in Plasmalogen Precursor Synthesis
The biosynthetic process within the peroxisome begins with the acylation of dihydroxyacetone phosphate (B84403) (DHAP) at the sn-1 position. This reaction is catalyzed by the peroxisomal enzyme glyceronephosphate O-acyltransferase (GNPAT), which utilizes a long-chain acyl-CoA to form 1-acyl-DHAP. researchgate.netmed-life.ca Concurrently, on the outer side of the peroxisomal membrane, the enzyme fatty acyl-CoA reductase 1 (FAR1) generates a long-chain fatty alcohol from a fatty acyl-CoA. nih.govresearchgate.net
This fatty alcohol is then used in the pivotal step of ether bond formation, which is catalyzed by alkylglycerone phosphate synthase (AGPS). med-life.ca AGPS, located within the peroxisomal matrix, substitutes the acyl group at the sn-1 position of 1-acyl-DHAP with the long-chain fatty alcohol, creating the defining ether linkage and forming 1-alkyl-DHAP. nih.govresearchgate.net The import of AGPS into the peroxisome is a critical regulatory point, mediated by the PEX7 receptor, which recognizes the peroxisomal targeting signal 2 (PTS2) on the enzyme. med-life.canih.gov Mutations in the PEX7 gene impair this import, leading to a cytosolic mislocalization of AGPS and a severe reduction in plasmalogen synthesis. nih.govnih.gov
Once synthesized, the 1-alkyl-DHAP precursor is transported to the endoplasmic reticulum for the remaining steps of plasmalogen maturation. nih.govmed-life.ca These steps include reduction of the keto group, acylation at the sn-2 position, and finally, the transfer of a phosphoethanolamine head group from CDP-ethanolamine to the diacylglycerol-like backbone. researchgate.netnih.gov The use of isotopically labeled precursors, such as Cytidine (B196190) 5'-Diphosphate Ethanolamine-d4, is a powerful technique in metabolic studies to trace the flux through this pathway and quantify the synthesis of new plasmalogen molecules. nih.gov
The critical nature of the peroxisomal steps is underscored by several severe genetic disorders. Deficiencies in the enzymes GNPAT or AGPS, or in the PEX7 import receptor, lead to a group of diseases known as rhizomelic chondrodysplasia punctata (RCDP), characterized by a profound deficiency in plasmalogens. nih.govnih.gov Similarly, Zellweger spectrum disorders, which involve a generalized failure of peroxisome biogenesis, also result in severely impaired plasmalogen synthesis because the necessary enzymes are unstable or mislocalized in the cytosol. nih.govuva.nl
Data Tables
Table 1: Key Peroxisomal Enzymes in Plasmalogen Biosynthesis
| Enzyme Name | Gene | Catalyzed Reaction | Location |
| Glyceronephosphate O-acyltransferase | GNPAT | Converts dihydroxyacetone phosphate (DHAP) and acyl-CoA to 1-acyl-DHAP. med-life.canih.gov | Peroxisomal Matrix nih.gov |
| Fatty Acyl-CoA Reductase 1 | FAR1 | Reduces fatty acyl-CoA to a long-chain fatty alcohol. med-life.caresearchgate.net | Peroxisomal Membrane nih.gov |
| Alkylglycerone Phosphate Synthase | AGPS | Replaces the acyl chain of 1-acyl-DHAP with a fatty alcohol to form 1-alkyl-DHAP (ether bond formation). med-life.canih.gov | Peroxisomal Matrix nih.gov |
| Peroxin 7 | PEX7 | Functions as a receptor for the import of PTS2-containing proteins, such as AGPS, into the peroxisome. med-life.canih.gov | Cytosol/Peroxisome nih.gov |
Table 2: Disorders of Peroxisomal Plasmalogen Synthesis
| Disorder | Affected Gene/Process | Primary Biochemical Defect |
| Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1 | PEX7 | Impaired import of AGPS and other PTS2-enzymes into peroxisomes. nih.gov |
| Rhizomelic Chondrodysplasia Punctata (RCDP) Type 2 | GNPAT | Deficiency of glyceronephosphate O-acyltransferase activity. nih.gov |
| Rhizomelic Chondrodysplasia Punctata (RCDP) Type 3 | AGPS | Deficiency of alkylglycerone phosphate synthase activity. nih.gov |
| Zellweger Spectrum Disorders (ZSD) | Multiple PEX genes (e.g., PEX1, PEX2, PEX5, PEX6) | General failure of peroxisome assembly, leading to mislocalization and degradation of peroxisomal enzymes, including GNPAT and AGPS. nih.govuva.nlresearchgate.net |
Analytical Methodologies and Applications of Cytidine 5 Diphosphate Ethanolamine D4 in Research
Quantitative Mass Spectrometry-Based Lipidomics and Metabolomics
Mass spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone technique for the analysis of complex biological mixtures. The use of stable isotope-labeled compounds like CDP-Ethanolamine-d4 significantly enhances the accuracy and reliability of these methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical method for the selective and sensitive quantification of CDP-Ethanolamine and its deuterated analog in complex biological matrices. nih.govsemanticscholar.org The process involves several key steps:
Sample Preparation: Biological samples, such as cell extracts, are first prepared to isolate the metabolites of interest. This often involves a protein precipitation step, followed by solid-phase extraction (SPE) to remove interfering substances and enrich the target analytes. nih.govresearchgate.net Weak anion-exchanger (WAX) cartridges have been effectively used for this purpose. nih.gov
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved using a reversed-phase (e.g., C18) or porous graphitic carbon (PGC) column. semanticscholar.orgnih.govlcms.cz A mobile phase gradient, often consisting of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724), is used to elute the compounds over time. nih.govlcms.cz This separation is crucial for resolving the analyte from other structurally similar molecules in the sample.
Detection and Quantification: The eluent from the HPLC column is directed into the ion source of a tandem mass spectrometer, commonly using electrospray ionization (ESI). nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive technique. nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is unique to the target molecule, minimizing background noise and allowing for accurate quantification even at very low concentrations. nih.govlcms.cz For CDP-Ethanolamine-d4, the instrument would be set to monitor the specific mass transition corresponding to the deuterated compound, distinguishing it from its unlabeled counterpart.
The most critical application of CDP-Ethanolamine-d4 in quantitative metabolomics is its use as an internal standard. semanticscholar.org For absolute quantification of the endogenous, unlabeled CDP-Ethanolamine, a known amount of CDP-Ethanolamine-d4 is added to the biological sample at the beginning of the extraction process.
Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement in the MS source), and instrument variability. semanticscholar.org However, it is easily distinguished by its higher mass in the mass spectrometer. By comparing the peak area of the endogenous analyte to the peak area of the known amount of the d4-labeled internal standard, a precise and accurate concentration of the endogenous CDP-Ethanolamine can be calculated. nih.gov This stable isotope dilution method is considered the gold standard for quantitative mass spectrometry. semanticscholar.org
In tandem mass spectrometry (MS/MS), the fragmentation pattern of a molecule provides structural information and is used for its specific detection in MRM analysis. The fragmentation of CDP-Ethanolamine-d4 is predicted to be analogous to its unlabeled counterpart, with a 4 Dalton (Da) mass shift for fragments containing the deuterated ethanolamine (B43304) moiety. uu.nl
While experimental spectra for CDP-Ethanolamine-d4 are not widely published, they can be predicted based on the known fragmentation of CDP-Ethanolamine and computational algorithms. foodb.ca The unlabeled CDP-Ethanolamine (molecular weight ~446.24 g/mol ) shows characteristic fragmentation. nih.gov For example, in negative ion mode, a prominent fragmentation pathway involves the neutral loss of the ethanolamine phosphate (B84403) group.
Below is a table illustrating the predicted differences in major fragment ions between the unlabeled and d4-labeled compounds in positive ion mode.
| Feature | Unlabeled CDP-Ethanolamine | CDP-Ethanolamine-d4 | Mass Shift (Da) |
| Precursor Ion [M+H]⁺ | ~447.1 | ~451.1 | +4 |
| Fragment 1 (Cytidine monophosphate) | ~324.1 | ~324.1 | 0 |
| Fragment 2 (Phosphoethanolamine) | ~142.0 | ~146.0 | +4 |
| Fragment 3 (Cytidine) | ~244.1 | ~244.1 | 0 |
Stable Isotope Tracing and Metabolic Flux Analysis
Stable isotope tracing is a powerful technique used to measure the dynamic rates of metabolic pathways, providing insights beyond static metabolite concentrations. nih.govnih.gov This method, often called metabolic flux analysis, tracks the incorporation of labeled atoms from a precursor molecule into downstream metabolites. nih.govnih.gov
To specifically measure the activity of the CDP-ethanolamine pathway (also known as the Kennedy pathway), researchers introduce 1,1,2,2-D4-ethanolamine into cell culture media or administer it in vivo. uu.nlnih.govnih.gov This deuterated ethanolamine is taken up by cells and processed by the sequential enzymes of the pathway:
Ethanolamine kinase (EK) phosphorylates d4-ethanolamine to d4-phosphoethanolamine. frontiersin.org
CTP:phosphoethanolamine cytidylyltransferase (ECT) , the rate-limiting enzyme, converts d4-phosphoethanolamine to d4-CDP-ethanolamine. frontiersin.orgnih.gov
CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the d4-phosphoethanolamine head group to a diacylglycerol backbone, forming d4-phosphatidylethanolamine. frontiersin.org
By using LC-MS/MS to measure the appearance and abundance of the d4-labeled intermediates (d4-phosphoethanolamine, d4-CDP-ethanolamine) and the final product (d4-phosphatidylethanolamine), scientists can determine the rate, or flux, of this specific pathway. uu.nlnih.gov This approach allows for the highly specific and sensitive measurement of pathway activity, enabling the detection of early changes before they lead to significant alterations in the total metabolite pool. nih.gov
The ultimate product of the CDP-ethanolamine pathway is phosphatidylethanolamine (B1630911) (PE), a critical component of cell membranes. nih.gov By tracing the incorporation of the d4 label from d4-ethanolamine into the PE pool, researchers can calculate the synthesis and turnover rates of various PE molecular species. uu.nlnih.gov
The analysis involves measuring the ratio of the newly synthesized, labeled lipid (e.g., d4-PE) to the sum of the labeled and pre-existing unlabeled lipid over time. nih.gov This "enrichment" data provides a direct measure of the turnover rate. nih.gov Studies have shown that this technique can distinguish between different pools of PE synthesized by various pathways, revealing that the CDP-ethanolamine pathway preferentially produces PE species with mono- or di-unsaturated fatty acids. uu.nlnih.gov
This same principle can be extended to measure the turnover of related metabolites like lysophosphatidylethanolamine (Lyso-PE). Lyso-PE is formed by the deacylation of PE. nih.gov By tracking the appearance of d4-labeled Lyso-PE following the introduction of a d4-ethanolamine tracer, researchers can investigate the dynamics of PE remodeling and degradation, providing a more complete picture of phospholipid homeostasis. nih.gov
Differentiation of Phosphatidylethanolamine Synthesis Routes (e.g., Kennedy vs. PSD pathway contribution)
In mammalian cells, phosphatidylethanolamine is primarily synthesized through two major pathways: the CDP-ethanolamine or Kennedy pathway, which occurs in the endoplasmic reticulum, and the phosphatidylserine (B164497) decarboxylase (PSD) pathway, located in the mitochondria. uu.nlnih.govfrontiersin.org The Kennedy pathway involves the sequential conversion of ethanolamine to phosphoethanolamine, then to CDP-ethanolamine, and finally to PE. frontiersin.orgnih.gov The PSD pathway, on the other hand, generates PE through the decarboxylation of phosphatidylserine (PS). wikipedia.orgnih.gov
Distinguishing the contribution of each pathway to the total cellular PE pool is critical for understanding lipid homeostasis under various physiological and pathological conditions. Cytidine (B196190) 5'-Diphosphate Ethanolamine-d4, in conjunction with other stable isotope-labeled precursors, provides a powerful method to dissect these pathways. By introducing d4-ethanolamine into cell cultures, researchers can specifically label the PE synthesized via the Kennedy pathway. uu.nlnih.gov The deuterium (B1214612) atoms on the ethanolamine moiety of CDP-Ethanolamine-d4 result in a 4 Dalton (Da) mass shift in the resulting PE molecules, allowing them to be distinguished from unlabeled PE by mass spectrometry. uu.nl
To concurrently measure the contribution of the PSD pathway, a precursor for PS synthesis, such as L-(2,3,3-d3)-serine, can be used. uu.nl The d3-serine is incorporated into PS, which is then decarboxylated to form d3-labeled PE. This dual-labeling approach enables the simultaneous quantification of PE synthesized from both the Kennedy (d4-labeled) and PSD (d3-labeled) pathways.
Studies utilizing this methodology in cell lines such as McA-RH7777 and Chinese hamster ovary K1 have revealed that the CDP-ethanolamine pathway is generally favored over PS decarboxylation. nih.gov Furthermore, these investigations have shown that the two pathways can exhibit preferences for producing different molecular species of PE. For instance, the Kennedy pathway may preferentially synthesize PE with mono- or di-unsaturated fatty acids, while the PSD pathway may generate species with polyunsaturated fatty acids. nih.gov This differentiation is crucial, as the molecular species of PE can influence membrane properties and cellular functions.
Isotopic Enrichment and Fractional Synthesis Rate Calculations
The data obtained from stable isotope labeling experiments with CDP-Ethanolamine-d4 is used to calculate isotopic enrichment and fractional synthesis rates (FSR), providing quantitative measures of pathway activity. Isotopic enrichment is the ratio of the labeled lipid to the total amount of that lipid (labeled plus unlabeled). mdpi.com This measurement reflects the proportion of a lipid pool that has been newly synthesized from the labeled precursor over a specific period.
For example, in a pulse-chase experiment, cells are first incubated with d4-ethanolamine for a defined period (pulse), and then the label is removed and the cells are monitored over time (chase). By measuring the amount of d4-labeled PE and total PE at different time points, the rate of incorporation of the label and the turnover of the PE pool can be determined.
The Fractional Synthesis Rate (FSR) is calculated to express the percentage of the lipid pool that is newly synthesized per unit of time. This provides a dynamic view of lipid metabolism. The FSR can be influenced by various factors, including substrate availability and the activity of key enzymes in the biosynthetic pathway. For instance, studies have shown that exposure of hepatocytes to excess free fatty acids can enhance the activity of the CDP-ethanolamine pathway, leading to an increased FSR of PE. mdpi.com
The analysis of isotopic enrichment can also reveal subtle details about pathway regulation. For example, by comparing the enrichment of different molecular species of PE, researchers can determine if the synthesis of specific PE species is preferentially upregulated or downregulated under certain conditions. This level of detail is essential for understanding the complex regulation of lipid metabolism in response to cellular signals and environmental cues.
Advanced Approaches in Isotope Labeling
To further unravel the complexity of lipid metabolic networks, more advanced isotopic labeling strategies are being employed.
Dual-Isotope Labeling Strategies for Complex Pathway Analysis
Dual-isotope labeling, as briefly mentioned earlier, is a powerful technique that allows for the simultaneous tracing of multiple metabolic pathways. chromatographyonline.comnih.gov By using two different stable isotope-labeled precursors that feed into different points of a metabolic network, researchers can gain a more comprehensive understanding of metabolic fluxes and pathway interconnections.
In the context of PE synthesis, using d4-ethanolamine and d3-serine is a prime example of a dual-labeling strategy. uu.nlnih.gov This approach not only quantifies the relative contributions of the Kennedy and PSD pathways but can also shed light on the potential remodeling of PE molecules after their initial synthesis.
This strategy can be extended to investigate the interplay between different phospholipid classes. For example, by using d4-ethanolamine to trace PE synthesis and d9-choline to trace phosphatidylcholine (PC) synthesis via the CDP-choline pathway, the coordination between the synthesis of these two major membrane phospholipids (B1166683) can be studied. mdpi.com Such studies are critical, as the ratio of PC to PE is tightly regulated and has significant implications for membrane integrity and cell signaling. mdpi.com
Integration with Cellular Models for Kinetic Studies
The application of CDP-Ethanolamine-d4 and other stable isotope tracers is greatly enhanced by their integration with various cellular models. In vitro studies using cultured cell lines, such as rat hepatoma McA-RH7777 cells or human liver THLE-2 cells, provide a controlled environment to study the kinetics of PE synthesis in detail. uu.nlnih.gov These models allow for precise control over substrate concentrations and the introduction of specific genetic or pharmacological perturbations to assess their impact on lipid metabolism.
Kinetic studies in these models involve time-course experiments where the incorporation of the isotopic label into the lipid of interest is measured over time. This data can then be used to build mathematical models of lipid metabolism, which can simulate metabolic fluxes and predict how the system will respond to different perturbations. These kinetic models are invaluable for understanding the dynamic regulation of metabolic pathways.
Sample Preparation and Extraction Techniques for CDP-Ethanolamine-d4 Analysis
The accurate analysis of CDP-Ethanolamine-d4 and the resulting labeled lipids is highly dependent on robust and reproducible sample preparation and extraction techniques. The goal is to efficiently extract lipids from the biological matrix while minimizing degradation and contamination. nih.gov
Lipid Extraction Protocols from Biological Matrices
Several well-established lipid extraction protocols are commonly used for the analysis of samples from stable isotope labeling studies. The choice of method often depends on the specific lipid classes of interest and the nature of the biological sample (e.g., cells, tissue, plasma). nih.govnih.gov
One of the most widely used methods is the Folch method , which utilizes a chloroform (B151607):methanol (2:1, v/v) solvent system. nih.govnfdi4microbiota.de In this biphasic extraction, the lipids partition into the lower chloroform phase, while more polar molecules remain in the upper aqueous phase. This method is known for its high efficiency in extracting a broad range of lipids.
Another common protocol is the Bligh-Dyer method , which is similar to the Folch method but uses a different ratio of chloroform:methanol:water. pubcompare.ai This method is often preferred for samples with high water content.
The methyl-tert-butyl ether (MTBE) extraction method has gained popularity as a less toxic alternative to chloroform-based methods. nih.govnih.gov This protocol also results in a biphasic separation, with lipids partitioning into the upper MTBE phase.
For all these methods, it is standard practice to include an internal standard mix containing known quantities of various lipid species, including isotope-labeled lipids, prior to extraction. pubcompare.ai This helps to correct for variations in extraction efficiency and ionization in the mass spectrometer, thereby improving the accuracy and precision of quantification. After extraction, the solvent is typically evaporated, and the lipid extract is reconstituted in a suitable solvent for analysis by mass spectrometry. nfdi4microbiota.de
Interactive Data Table: Comparison of Lipid Extraction Protocols
| Protocol | Solvent System | Key Advantages | Considerations | Typical Applications |
|---|---|---|---|---|
| Folch | Chloroform:Methanol (2:1) | High extraction efficiency for a broad range of lipids. nih.gov | Use of toxic chloroform. | General lipidomics, cell and tissue samples. nih.govnfdi4microbiota.de |
| Bligh & Dyer | Chloroform:Methanol:Water | Suitable for samples with high water content. pubcompare.ai | Use of toxic chloroform. | Biological fluids, tissues. pubcompare.ai |
| MTBE | Methyl-tert-butyl ether:Methanol:Water | Less toxic than chloroform-based methods. nih.govnih.gov | May have lower recovery for some polar lipids. nih.gov | Plasma, liver, and adipose tissue lipidomics. nih.gov |
Preparation of Cell and Tissue Samples for Metabolomic Profiling
The accurate and reproducible analysis of metabolites from biological samples is critically dependent on the sample preparation protocol. The primary goals of sample preparation in metabolomics are to efficiently extract the metabolites of interest, remove interfering substances, and prevent analyte degradation. When using isotopically labeled internal standards like Cytidine 5'-Diphosphate Ethanolamine-d4, the standard is typically added at the beginning of the extraction process to account for variability in extraction efficiency and sample handling.
A common approach for the extraction of polar metabolites, including CDP-ethanolamine, from both cells and tissues involves a liquid-liquid extraction method. One of the most widely used is the Folch method or variations thereof, which utilizes a chloroform/methanol/water solvent system to partition polar and non-polar metabolites.
General Protocol for Cell and Tissue Sample Preparation:
Harvesting and Quenching: Cells are typically harvested by scraping or trypsinization, followed by immediate quenching of metabolic activity, often by flash-freezing in liquid nitrogen or using cold saline solutions. Tissues are excised and immediately flash-frozen in liquid nitrogen to halt metabolic processes.
Homogenization: Frozen tissues are pulverized into a fine powder under liquid nitrogen using a mortar and pestle or a cryo-homogenizer. This increases the surface area for efficient extraction.
Addition of Internal Standard: A known amount of this compound solution is added to the homogenized tissue powder or the cell pellet. The precise amount is crucial for accurate quantification.
Lipid and Metabolite Extraction: A cold solvent mixture, typically methanol/chloroform, is added to the sample. The sample is then vortexed or sonicated to ensure thorough mixing and disruption of cell membranes, facilitating the release of intracellular metabolites.
Phase Separation: The addition of water to the methanol/chloroform mixture induces phase separation. The upper aqueous phase contains the polar metabolites, including CDP-ethanolamine and its deuterated internal standard, while the lower organic phase contains lipids.
Sample Collection and Drying: The aqueous phase is carefully collected and dried under a stream of nitrogen or using a vacuum concentrator to remove the solvents.
Reconstitution: The dried extract is reconstituted in a solvent compatible with the analytical platform, such as a mixture of water and acetonitrile, prior to analysis by liquid chromatography-mass spectrometry (LC-MS).
Table 1: Example of a Detailed Cell and Tissue Extraction Protocol for Phospholipid Analysis
| Step | Procedure for Cultured Cells | Procedure for Tissues |
| 1. Sample Collection | Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Scrape cells into a pre-chilled tube. | Excise tissue and immediately flash-freeze in liquid nitrogen. |
| 2. Homogenization | Not applicable. Proceed to internal standard addition. | Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle. |
| 3. Internal Standard | Add a known concentration of this compound in a suitable solvent to the cell pellet. | Add a known concentration of this compound to the tissue powder. |
| 4. Extraction | Add a 2:1 mixture of cold methanol:chloroform to the cell pellet. Vortex vigorously for 2 minutes. | Add a 2:1 mixture of cold methanol:chloroform to the tissue powder. Homogenize using a bead beater or sonicator. |
| 5. Phase Separation | Add water to the mixture to achieve a final ratio of 2:1:0.8 methanol:chloroform:water. Vortex and centrifuge to separate the phases. | Add water to the homogenate to achieve a final ratio of 2:1:0.8 methanol:chloroform:water. Vortex and centrifuge to separate the phases. |
| 6. Collection | Carefully collect the upper aqueous layer containing polar metabolites. | Carefully collect the upper aqueous layer containing polar metabolites. |
| 7. Drying | Dry the collected aqueous phase under a gentle stream of nitrogen or in a vacuum concentrator. | Dry the collected aqueous phase under a gentle stream of nitrogen or in a vacuum concentrator. |
| 8. Reconstitution | Reconstitute the dried extract in a solvent suitable for LC-MS analysis (e.g., 50% acetonitrile in water). | Reconstitute the dried extract in a solvent suitable for LC-MS analysis (e.g., 50% acetonitrile in water). |
Research Findings:
The use of deuterated standards like this compound is crucial for obtaining reliable quantitative data in metabolomic studies. Research has demonstrated that the CDP-ethanolamine pathway is a significant contributor to the synthesis of phosphatidylethanolamine in mammalian cells. nih.gov By using d4-ethanolamine as a tracer, researchers have been able to distinguish the PE species synthesized via the Kennedy pathway from those produced by the decarboxylation of phosphatidylserine. nih.gov
For instance, studies have shown that the CDP-ethanolamine pathway preferentially synthesizes PE species containing mono- or di-unsaturated fatty acids. nih.gov This level of detailed metabolic flux analysis would not be possible without the use of stable isotope-labeled precursors and internal standards. The ability to accurately quantify key intermediates like CDP-ethanolamine provides valuable insights into the regulation of phospholipid metabolism and its dysregulation in various disease states.
Cellular and Molecular Research Applications of Cytidine 5 Diphosphate Ethanolamine D4
Studies on Membrane Biogenesis and Dynamics
The study of membrane biogenesis and the dynamic nature of cellular membranes is fundamental to understanding cell function. CDP-ethanolamine-d4 is a valuable tool in these investigations, providing insights into the synthesis and incorporation of PE into various membrane systems.
Phosphatidylethanolamine (B1630911), the downstream product of the pathway involving CDP-ethanolamine, is known to be a key regulator of membrane curvature. Due to its smaller headgroup, PE can induce negative curvature in lipid bilayers, which is essential for processes like vesicle formation, budding, and membrane fusion. Research using model membranes has demonstrated that certain proteins and peptides specifically recognize and bind to ethanolamine-containing phospholipids (B1166683), and this interaction can be dependent on membrane curvature. nih.gov The use of CDP-ethanolamine-d4 in cellular studies allows researchers to trace the synthesis of new PE molecules and correlate their localized accumulation with dynamic membrane events. By tracking the labeled PE, investigators can elucidate how de novo synthesis contributes to the establishment and maintenance of curved membrane domains required for cellular trafficking and fusion events.
The endoplasmic reticulum (ER) and mitochondria are central hubs for lipid synthesis and metabolism. The synthesis of CDP-diacylglycerol, a precursor for several phospholipids, occurs in both the ER and mitochondria. nih.gov Specifically, the final steps of PE synthesis via the Kennedy pathway are localized to the ER and the inner mitochondrial membrane.
Studies in permeabilized rat liver hepatocytes have shown that the import of cytidine-5'-diphosphate-1,2-diacyl-sn-glycerol into mitochondria is crucial for the synthesis of phosphatidylglycerol. nih.gov While this study focuses on a related precursor, it highlights the importance of nucleotide-activated precursors in mitochondrial phospholipid synthesis. By employing CDP-ethanolamine-d4, researchers can specifically probe the contribution of the Kennedy pathway to the PE pool in these organelles. This allows for the quantification of PE synthesis rates in the ER and its subsequent transport to mitochondria, as well as the de novo synthesis occurring within the mitochondria themselves. Such studies are critical for understanding how these organelles maintain their unique lipid compositions, which are essential for their functions in protein folding, calcium homeostasis, and energy production.
| Organelle | Role in Phospholipid Synthesis involving CDP-activated precursors | Research Application of CDP-ethanolamine-d4 |
| Endoplasmic Reticulum | Primary site of phosphatidylethanolamine synthesis via the Kennedy pathway. nih.gov | Tracing the rate of PE synthesis and its contribution to the overall membrane composition of the ER. |
| Mitochondria | Possesses machinery for the final steps of PE synthesis and is involved in the import of phospholipid precursors. nih.govnih.gov | Quantifying the import of PE precursors and the de novo synthesis of PE within the mitochondrial membranes. |
Investigations into Cellular Signaling and Regulatory Networks
The metabolism of phospholipids is intricately linked to cellular signaling and regulatory networks. CDP-ethanolamine-d4 provides a means to dissect these complex interactions by tracing the flow of metabolites through the PE synthesis pathway.
Phospholipid homeostasis, the tight regulation of the synthesis and degradation of different phospholipid species, is crucial for cellular health. Disruptions in this balance can impact a wide range of cellular processes. For instance, studies on the related compound, cytidine (B196190) 5'-diphosphate choline (B1196258) (CDP-choline), have shown that it can influence the synthesis of phosphatidylcholine and protect against its hydrolysis by enzymes like phospholipase A2, which is activated by pro-inflammatory cytokines. nih.gov
The use of CDP-ethanolamine-d4 allows for a detailed examination of the regulation of PE synthesis. By pulse-labeling cells with this tracer, researchers can measure the flux through the Kennedy pathway under various conditions, such as nutrient deprivation or cellular stress. This can reveal how cells adjust their PE synthesis rates to maintain membrane integrity and function. For example, research on cytidinediphosphate-diacylglycerol synthase has shown its importance in phospholipid homeostasis and in modulating stress responses in plants. nih.gov Although this involves a different CDP-activated precursor, it underscores the principle that the availability and utilization of these precursors are key regulatory points.
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a major regulator of lipid metabolism, controlling the expression of genes involved in cholesterol and fatty acid synthesis. While SREBP is primarily known for its role in sterol and fatty acid homeostasis, there is growing evidence of crosstalk between this pathway and phospholipid synthesis.
By using CDP-ethanolamine-d4 in conjunction with genetic or pharmacological manipulations of the SREBP pathway, researchers can investigate how the activation or inhibition of SREBP affects the de novo synthesis of PE. This can help to uncover novel regulatory links and understand how the cell coordinates the production of different lipid classes to meet its metabolic demands. For example, if SREBP activation leads to an increased incorporation of the deuterium (B1214612) label from CDP-ethanolamine-d4 into the PE pool, it would suggest a coordinated regulation of these pathways.
Research in Model Organisms
Model organisms are invaluable for studying fundamental biological processes that are conserved across species. CDP-ethanolamine is a metabolite that has been identified in a variety of model organisms, including the water flea (Daphnia pulex), the thale cress (Arabidopsis thaliana), and the budding yeast (Saccharomyces cerevisiae). nih.gov The availability of a deuterated tracer like CDP-ethanolamine-d4 opens up avenues for detailed metabolic studies in these systems.
In Saccharomyces cerevisiae, a powerful model for studying lipid metabolism, CDP-ethanolamine-d4 can be used to precisely measure the flux through the Kennedy pathway and how it is affected by genetic mutations or environmental perturbations. In plant models like Arabidopsis thaliana, this tracer can help elucidate the role of PE synthesis in plant growth, development, and stress responses. nih.gov For instance, understanding how PE synthesis contributes to the formation of thylakoid membranes is crucial for comprehending photosynthesis. nih.gov The use of stable isotope tracers in these genetically tractable organisms allows for sophisticated systems-level analyses of lipid metabolism.
| Model Organism | Relevance for CDP-ethanolamine Research |
| Saccharomyces cerevisiae | A well-established model for studying the genetics and regulation of phospholipid biosynthesis pathways. nih.gov |
| Arabidopsis thaliana | A key model for plant biology, enabling research into the role of PE in membrane structure, growth, and stress responses. nih.govnih.gov |
| Daphnia pulex | An emerging model organism in ecotoxicology and environmental genomics where lipid metabolism is relevant to stress responses. nih.gov |
Studies in Yeast (Saccharomyces cerevisiae) on Phospholipid Synthesis Genes and Regulation
The budding yeast, Saccharomyces cerevisiae, has been a foundational model for understanding eukaryotic phospholipid synthesis. nih.gov Its well-characterized genome and the availability of a vast library of deletion mutants allow for precise investigation of the roles of specific genes. In yeast, PE can be synthesized through two primary routes: the Kennedy pathway, which utilizes exogenous ethanolamine (B43304), and the CDP-DAG pathway. nih.govnih.gov Mutants with defects in one pathway can often be rescued by supplementing the growth media with precursors for the other, highlighting the metabolic flexibility of this organism. nih.gov
For instance, cho1 mutants, which are deficient in phosphatidylserine (B164497) (PS) synthesis, and psd1 (B1576741) psd2 (B1576740) double mutants, lacking phosphatidylserine decarboxylase activity, can synthesize PE and subsequently phosphatidylcholine (PC) when supplemented with ethanolamine. nih.gov This is achieved through the CDP-ethanolamine branch of the Kennedy pathway. nih.gov The use of d4-ethanolamine in these mutant strains allows for the direct quantification of PE synthesis through this pathway, revealing the compensatory mechanisms at play.
Table 1: Key Genes in the Yeast CDP-Ethanolamine Pathway and Their Roles
| Gene | Enzyme Encoded | Role in Pathway |
| EKI1 | Ethanolamine Kinase | Phosphorylates ethanolamine to phosphoethanolamine. |
| ECT1 | Phosphoethanolamine Cytidylyltransferase | Catalyzes the formation of CDP-ethanolamine from CTP and phosphoethanolamine. |
| EPT1 | Ethanolaminephosphotransferase | Transfers phosphoethanolamine from CDP-ethanolamine to diacylglycerol to form PE. |
Investigations in Drosophila Models of Lipid Metabolism Perturbations
The fruit fly, Drosophila melanogaster, is a powerful model for studying the systemic effects of lipid metabolism, given its conserved metabolic pathways and the availability of sophisticated genetic tools. The CDP-ethanolamine pathway is crucial for the development and function of the nervous system in Drosophila. researchgate.net Mutants in the pect gene, which encodes the fly homolog of phosphoethanolamine cytidylyltransferase, exhibit altered phospholipid composition, leading to defective phototransduction and retinal degeneration. researchgate.net
Moreover, studies have shown that global downregulation of the enzymes in the CDP-ethanolamine pathway in Drosophila leads to an increase in body fat storage. nih.gov By using d4-ethanolamine as a tracer, it would be possible to investigate the redirection of lipid precursors, such as diacylglycerol (DAG), away from PE synthesis and towards triacylglycerol (TAG) storage in these models. This provides a direct method to link the activity of the CDP-ethanolamine pathway to systemic lipid homeostasis.
A high-sugar diet in Drosophila has been shown to increase the levels of diacylglyceryl-ethers (DAGE), a class of ether lipids, and induce pathophysiology similar to type 2 diabetes. nih.gov Reducing the biosynthesis of these ether lipids can improve the metabolic health of the flies. nih.gov While not directly part of the CDP-ethanolamine pathway, the interplay between different lipid metabolic pathways under such dietary stress can be investigated using stable isotope tracers.
Analysis in Murine Models (e.g., Gene Knockouts affecting CDP-Ethanolamine Pathway)
Murine models provide a platform to study the physiological consequences of altered phospholipid metabolism in a mammalian system. The embryonic lethality of a full knockout of the Pcyt2 gene, which encodes CTP:phosphoethanolamine cytidylyltransferase (ECT), underscores the critical importance of the CDP-ethanolamine pathway during development. nih.gov
To circumvent this, hepatocyte-specific deletion of the Pcyt2 gene has been generated. nih.gov These mice, while appearing outwardly normal, exhibit a complete reliance on the phosphatidylserine decarboxylase (PSD) pathway for PE synthesis in the liver. nih.gov This leads to a significant alteration in the molecular species of PE and a tenfold increase in liver triacylglycerols, resulting in hepatic steatosis. nih.gov The use of d4-ethanolamine in such a model would definitively demonstrate the lack of flux through the CDP-ethanolamine pathway in the liver and could be used to trace any potential compensatory uptake and metabolism in other tissues.
Similarly, muscle-specific knockout of Pcyt2 in mice leads to reduced PE levels and a marked increase in intramyocellular and membrane-associated diacylglycerol. mdpi.com Interestingly, this is not associated with insulin (B600854) resistance and is accompanied by increased mitochondrial biogenesis and enhanced exercise performance. mdpi.com Tracing with d4-ethanolamine in these mice would allow for precise quantification of the remaining PE synthesis in muscle and help to unravel the mechanisms behind the unexpected metabolic benefits.
Table 2: Phenotypes of Murine Models with Disrupted CDP-Ethanolamine Pathway
| Model | Gene Deleted (Tissue) | Key Phenotypes |
| Hepatocyte-specific Knockout | Pcyt2 (Liver) | Altered PE species, 10-fold increase in liver TAG, hepatic steatosis. nih.gov |
| Muscle-specific Knockout | Pcyt2 (Muscle) | Reduced muscle PE, increased muscle DAG, increased mitochondrial biogenesis, enhanced exercise performance. mdpi.com |
Exploration of Cellular Adaptations and Responses to Metabolic Stress
Cells must adapt their metabolic pathways to cope with various stressors, including nutrient fluctuations and oncogenic signaling. CDP-Ethanolamine-d4 is a valuable tool for investigating how the CDP-ethanolamine pathway is modulated under such conditions.
Impact of Free Fatty Acid Overload on CDP-Ethanolamine Pathway Activity
Excess free fatty acids (FFAs) can be lipotoxic and are associated with various metabolic diseases. nih.gov The cellular response to FFA overload involves changes in lipid metabolism, including phospholipid synthesis. The CDP-ethanolamine pathway utilizes diacylglycerol (DAG), a key intermediate that can also be esterified with a fatty acid to form triacylglycerol (TAG) for storage. nih.gov
By exposing cells to an overload of specific fatty acids and co-incubating with d4-ethanolamine, researchers can determine how the flux through the CDP-ethanolamine pathway is affected. This can reveal whether the cell prioritizes the synthesis of membrane phospholipids to accommodate the influx of fatty acids or shunts them towards storage as TAG. Studies have shown that the composition of fatty acids in the cellular environment can influence the species of phospholipids synthesized. biorxiv.org Using d4-ethanolamine in combination with mass spectrometry-based lipidomics allows for a detailed analysis of how different fatty acids are incorporated into newly synthesized PE under conditions of FFA overload.
Role of CDP-Ethanolamine Pathway in Cellular Responses to p53 Activation
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by regulating the cell cycle, apoptosis, and genomic stability. frontiersin.org Recent evidence has revealed a novel role for p53 in metabolic regulation, specifically in the recycling of phospholipid headgroups.
Activation of p53 can increase the supply of phosphoethanolamine, an intermediate in the Kennedy pathway, by promoting the breakdown of existing membranes through autophagy. This recycled ethanolamine can then be used for the de novo synthesis of PE. In cells with activated p53, there is an increased demand for phospholipids, and disrupting the conversion of phosphoethanolamine to PE can impair growth.
The use of d4-ethanolamine in experimental systems where p53 is activated (e.g., through chemical inducers or in response to DNA damage) can directly trace the flow of recycled ethanolamine into the CDP-ethanolamine pathway and newly synthesized PE. This provides a quantitative measure of the p53-mediated enhancement of phospholipid headgroup scavenging and its contribution to cellular fitness under these conditions.
Table 3: p53-Mediated Effects on the CDP-Ethanolamine Pathway
| Condition | Effect of p53 Activation | Experimental Approach with d4-Ethanolamine |
| Normal Growth | Basal activity of the CDP-ethanolamine pathway. | Trace baseline PE synthesis. |
| p53 Activation | Increased supply of phosphoethanolamine through autophagy-mediated recycling. | Quantify the increased flux of d4-ethanolamine into PE, demonstrating enhanced headgroup recycling. |
Adaptations in Phospholipid Metabolism under Nutrient Deprivation or Genetic Perturbations
Cells must adapt their metabolism to survive periods of nutrient limitation. For instance, breast cancer cells grown in serum-deficient media adapt by increasing the synthesis and content of PE and DAG. This adaptation is regulated at the level of CDP-ethanolamine formation, with the activity of Pcyt2 being elevated. Using d4-ethanolamine in such a nutrient deprivation model would allow for a precise measurement of the increased flux through the CDP-ethanolamine pathway and help to identify the specific PE species that are synthesized to promote survival under stress.
Advanced Research Directions and Future Perspectives
Unraveling Complex Regulatory Networks of CDP-Ethanolamine Metabolism
The synthesis of PE via the CDP-ethanolamine pathway, a key branch of the Kennedy pathway, is intricately regulated and interconnected with numerous other metabolic and signaling pathways. frontiersin.orgnih.govnih.gov Future research will focus on mapping these extensive networks to understand how cells maintain lipid homeostasis under various physiological and pathological conditions.
Systems biology offers a holistic framework for integrating multi-omics data—genomics, transcriptomics, proteomics, and lipidomics—to construct comprehensive models of metabolic networks. By using CDP-Ethanolamine-d4 as a tracer, researchers can generate dynamic lipidomics data that quantifies the flux through the Kennedy pathway. nih.gov This data can then be integrated with other omics datasets to identify correlations and causal relationships between gene expression, protein levels, and lipid synthesis rates.
For instance, a systems approach could elucidate how perturbations in glucose metabolism or amino acid availability impact the flow of substrates into the CDP-ethanolamine pathway. acs.org Such models can predict metabolic bottlenecks, identify novel pathway connections, and simulate the cellular response to genetic or environmental changes, revealing how the regulation of PE synthesis is coordinated with other cellular processes like membrane trafficking and cell signaling. acs.orgresearchgate.net
Table 1: Key Data Types for Systems Biology Analysis of CDP-Ethanolamine Pathway
| Data Type | Information Provided | Relevance to CDP-Ethanolamine Pathway |
| Transcriptomics | mRNA levels of pathway enzymes (e.g., EKI, CTP, EPT) | Identifies transcriptional regulation points. nih.gov |
| Proteomics | Abundance of pathway enzymes and regulatory proteins | Reveals post-transcriptional and translational control. |
| Phosphoproteomics | Phosphorylation status of enzymes and regulatory factors | Elucidates signaling cascades that modulate pathway activity. plos.org |
| Lipidomics | Levels of PE species and pathway intermediates | Measures the direct output and efficiency of the pathway. |
| Metabolic Flux | Rate of label incorporation from CDP-Ethanolamine-d4 | Provides a dynamic measure of pathway activity. bsc.org.cn |
While key transcriptional regulators of phospholipid synthesis, such as Sterol Regulatory Element-Binding Proteins (SREBPs), have been identified, many aspects of the CDP-ethanolamine pathway's regulation remain unknown. nih.gov Future studies will aim to discover novel transcription factors and signaling molecules that fine-tune PE synthesis.
Furthermore, post-translational modifications (PTMs) are emerging as critical regulators of metabolic enzyme activity. creative-proteomics.comacs.org Research indicates that enzymes within lipid synthesis pathways are subject to modifications like phosphorylation, acetylation, ubiquitination, and succinylation. creative-proteomics.comacs.org These PTMs can alter an enzyme's catalytic efficiency, stability, or subcellular localization. creative-proteomics.comacs.org Using CDP-Ethanolamine-d4 to measure pathway flux in cells with mutated PTM sites on enzymes like CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) or ethanolamine (B43304) phosphotransferase (EPT) can directly link specific modifications to functional changes in PE synthesis. plos.org This approach can uncover new layers of metabolic control, explaining how cells rapidly adjust PE production in response to dynamic cellular needs. researchgate.net
Development of Novel Isotopic Tracing Strategies
The utility of CDP-Ethanolamine-d4 is amplified when combined with cutting-edge analytical techniques. The development of novel isotopic tracing strategies is a key future direction, enabling researchers to probe metabolic processes with unprecedented detail and accuracy.
Metabolic activity is not uniform throughout a tissue or even within a single cell. dmed.org.ua Spatially resolved metabolic flux analysis aims to map the location and rate of metabolic pathways in their native context. bsc.org.cn By administering CDP-Ethanolamine-d4 and subsequently analyzing tissue sections with advanced mass spectrometry imaging techniques, researchers can visualize the sites of active PE synthesis. This could reveal, for example, which cell types in a complex tissue like the brain or liver are primarily responsible for PE production or how PE synthesis is localized to specific subcellular compartments like the endoplasmic reticulum or mitochondria-associated membranes. wordpress.comnih.gov This spatial information is critical for understanding the metabolic organization of tissues and how it becomes dysregulated in disease.
The accuracy of quantitative lipidomics heavily relies on the use of appropriate internal standards. nih.govlipidmaps.org Deuterated compounds like CDP-Ethanolamine-d4 are ideal because their chemical and physical properties are nearly identical to their endogenous counterparts, ensuring similar behavior during sample extraction and analysis while being distinguishable by mass spectrometry. nih.govlipidmaps.orgresearchgate.net
Future efforts will focus on incorporating such standards into high-throughput platforms that can rapidly and accurately quantify hundreds of lipid species across large sample cohorts. sciex.com By using a suite of deuterated standards, including those for different lipid classes, it is possible to achieve more precise quantification, which is crucial for identifying subtle but significant changes in lipid profiles associated with disease or therapeutic intervention. sciex.comresearchgate.net This "accurate quantitation" strategy, enabled by deuterated tracers, is essential for the validation of lipid biomarkers and for building robust models of lipid metabolism. sciex.com
Table 2: Comparison of Quantitative Lipidomics Approaches
| Approach | Description | Role of Deuterated Standards (e.g., CDP-Ethanolamine-d4) | Advantage |
| Shotgun Lipidomics | Direct infusion mass spectrometry of total lipid extracts. | Used as internal standards for specific lipid classes to correct for ionization differences. | High speed and broad coverage. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometry. | Co-elute with endogenous lipids, correcting for extraction, chromatography, and ionization effects. lipidmaps.org | High specificity and separation of isomers. |
| Mass Spec Imaging | Matrix-assisted laser desorption/ionization (MALDI) analysis of tissue sections. | Can be applied to tissue to quantify spatial distribution of lipids. | Provides spatial context to quantitative data. |
Investigation of Specific Phosphatidylethanolamine (B1630911) Molecular Species Synthesis and Function
Phosphatidylethanolamine is not a single molecule but a class of lipids composed of numerous molecular species, each distinguished by the fatty acid chains attached to the glycerol (B35011) backbone. nih.govcore.ac.uk These different species are not functionally redundant. The physical properties of a membrane, the activity of membrane-bound proteins, and cellular signaling events can be influenced by the specific acyl chain composition of its phospholipids (B1166683).
By tracing the incorporation of the deuterated headgroup from CDP-Ethanolamine-d4 into PE, researchers can meticulously track the synthesis of specific PE molecular species. nih.gov This allows for the investigation of several key questions:
Are certain fatty acids preferentially channeled into the CDP-ethanolamine pathway?
How quickly are different PE species synthesized and turned over (remodeled)? nih.gov
Do specific disease states, such as neurodegenerative disorders or metabolic syndrome, lead to alterations in the profile of newly synthesized PE species?
Answering these questions will provide a deeper understanding of how cells construct membranes with specific biophysical properties and how the dysregulation of this process contributes to pathology. For example, tracing studies could reveal that a cancer cell selectively upregulates the synthesis of PE species containing monounsaturated fatty acids to promote membrane fluidity and support rapid proliferation. This level of detailed metabolic insight is only achievable through the precise tracking afforded by stable isotope tracers like CDP-Ethanolamine-d4.
Characterization of Fatty Acyl Chain Specificity in CDP-Ethanolamine Pathway Enzymes
The Kennedy pathway consists of three enzymatic steps, with the final two being critical for determining the fatty acyl composition of the resulting PE. frontiersin.orgnih.gov The enzymes CTP:phosphoethanolamine cytidylyltransferase (Pcyt2 or ET) and CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) play pivotal roles. nih.govwikipedia.org
Research has shown that the enzymes of the CDP-ethanolamine pathway exhibit distinct preferences for the diacylglycerol (DAG) substrates they utilize. Studies using stable isotope labeling have demonstrated that the Kennedy pathway preferentially synthesizes PE species containing mono- or di-unsaturated fatty acids at the sn-2 position. nih.gov For example, in Chinese hamster ovary K1 cells, this pathway favors the production of (16:0-18:2)PE and (18:1-18:2)PE. nih.gov This specificity is crucial as the fatty acid composition of phospholipids significantly influences membrane properties and cellular functions. nih.gov The structural basis for this specificity lies within the catalytic sites of the enzymes. nih.govnih.gov For instance, the depth and hydrophobicity of the substrate-binding cavity in enzymes like acyl-CoA dehydrogenases determine their preference for short, medium, or very-long-chain fatty acids, a principle that extends to the enzymes of phospholipid synthesis. nih.gov
Functional Divergence of Phosphatidylethanolamine Species Derived from Different Pathways
Eukaryotic cells maintain distinct pathways for PE synthesis, primarily the Kennedy pathway in the endoplasmic reticulum (ER) and the PSD pathway in the mitochondria. frontiersin.orgcreative-proteomics.com A key area of research is understanding why these parallel pathways exist and whether the PE pools they generate are functionally distinct. Complete knockout of either pathway has been shown to be lethal in mice, indicating that they cannot fully compensate for each other. frontiersin.org
Using pathway-specific stable isotope precursors like d4-ethanolamine for the Kennedy pathway and d3-serine for the PSD pathway, researchers have confirmed that these routes produce qualitatively different PE molecular species. nih.gov The Kennedy pathway, located in the ER, primarily generates PE with mono- and di-unsaturated fatty acyl chains. nih.govfrontiersin.org In contrast, the PSD pathway in the mitochondria preferentially produces PE species with polyunsaturated fatty acids (PUFAs), such as (18:0-20:4)PE and (18:0-22:6)PE. nih.gov
This divergence has significant functional implications. The PE produced in the mitochondria appears to be largely retained within that organelle, suggesting a specialized role in mitochondrial function, such as maintaining the structure of cristae for optimal ATP production and supporting respiratory complexes. nih.govfrontiersin.orgcreative-proteomics.com Conversely, PE synthesized in the ER via the Kennedy pathway can equilibrate between the ER and mitochondria. nih.govfrontiersin.org This suggests that the specific fatty acid composition of PE is critical for the specialized functions of different cellular membranes.
| Pathway | Primary Location | Preferred Fatty Acyl Chains (sn-2 position) | Example PE Species Synthesized | Primary Functional Role |
|---|---|---|---|---|
| CDP-Ethanolamine (Kennedy) Pathway | Endoplasmic Reticulum (ER) | Mono- or Di-unsaturated | (16:0-18:2)PE, (18:1-18:2)PE | General membrane synthesis, equilibrates with mitochondria. nih.govfrontiersin.org |
| Phosphatidylserine (B164497) Decarboxylase (PSD) Pathway | Mitochondria | Polyunsaturated (PUFAs) | (18:0-20:4)PE, (18:0-22:6)PE | Largely retained in mitochondria for organelle-specific functions. nih.govfrontiersin.org |
Engineering Cellular Models for Controlled Manipulation of CDP-Ethanolamine Metabolism
To dissect the precise roles of the CDP-ethanolamine pathway and its components, researchers are increasingly engineering sophisticated cellular models that allow for controlled genetic and temporal manipulation.
CRISPR/Cas9-based Genetic Interventions to Study Pathway Components
The CRISPR/Cas9 system has become a transformative tool for studying lipid metabolism by enabling precise gene editing. nih.gov Researchers can generate knockout, knockdown, or specific mutations in genes encoding the enzymes of the Kennedy pathway, such as PCYT2 (the gene for Pcyt2/ET) or EPT1. This allows for the direct investigation of a specific enzyme's role in cellular physiology and disease. nih.govnih.gov For example, CRISPR-mediated disruption of Pcyt2 in T follicular helper (Tfh) cells was used to demonstrate that the CDP-ethanolamine pathway is essential for Tfh cell differentiation and humoral immunity. nih.gov Such studies, which create a specific metabolic block, can then be used in conjunction with lipidomic analysis to detail the resulting changes in the cellular lipid profile, further clarifying the enzyme's function. nih.govnih.gov This technology provides a powerful alternative to older methods and can be applied in vivo to create animal models of lipid metabolic disorders. nih.gov
Inducible Systems for Modulating Enzyme Expression and Activity
While CRISPR provides permanent genetic edits, inducible expression systems offer temporal control over gene function. nih.gov These systems allow researchers to turn the expression of a specific gene, such as an enzyme in the CDP-ethanolamine pathway, on or off at will. youtube.com The most common is the tetracycline- (or doxycycline-) inducible system (Tet-On/Tet-Off). nih.govtakarabio.com In a Tet-On system, a target gene (e.g., PCYT2) is placed under the control of a promoter that is only activated in the presence of doxycycline. takarabio.comnih.gov This allows researchers to culture cells or raise animals under normal conditions and then induce overexpression of the enzyme at a specific time point to observe the direct consequences. nih.gov This approach is invaluable for studying cytotoxic proteins or for separating the direct effects of a gene's function from compensatory mechanisms that can arise from permanent genetic changes. nih.govnih.gov By combining inducible systems with metabolic labeling, the dynamic regulation of phospholipid synthesis and turnover can be studied with high precision.
Integration of Multi-Omics Data for Comprehensive Understanding of Lipid Metabolism
To capture the full complexity of lipid metabolism, the field is moving towards the integration of multiple high-throughput "omics" datasets. This approach provides a holistic view of how genetic information is translated into metabolic function. creative-proteomics.com
Combined Transcriptomics, Proteomics, and Metabolomics Approaches
Integrating data from transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels) allows for a comprehensive analysis of metabolic pathways. creative-proteomics.commdpi.com For example, a study might reveal the upregulation of lipogenic genes through transcriptomics, confirm the increased abundance of the corresponding enzymes via proteomics, and then use metabolomics (often with stable isotope tracers) to quantify the resulting changes in lipid species. creative-proteomics.comnih.gov This multi-layered approach helps to identify key regulatory nodes, build comprehensive biological networks, and discover novel biomarkers for diseases linked to lipid dysregulation. creative-proteomics.comcreative-proteomics.com Studies on mice with a deficiency in Pcyt2 have utilized this strategy, combining gene expression analysis with metabolic profiling to show that reduced PE synthesis leads to an accumulation of diacylglycerol and triglycerides, accompanied by the upregulation of lipogenic genes and downregulation of fatty acid oxidation genes. nih.gov This integrated analysis provides a much deeper understanding of the systemic consequences of a single enzymatic defect in the CDP-ethanolamine pathway than any single omics approach could achieve alone. creative-proteomics.comnih.gov
Computational Modeling of Lipid Fluxes
The regulation of lipid synthesis and transport is a dynamic process crucial for cellular homeostasis. Computational modeling offers a powerful lens to dissect the complex kinetics and regulatory networks governing lipid fluxes, particularly through the CDP-ethanolamine pathway. Research in this area is advancing from static descriptions to dynamic simulations that can predict how cells adjust lipid production in response to various stimuli.
Molecular dynamics (MD) simulations are a cornerstone of computational lipidomics, providing atomistic or near-atomistic resolution of lipid bilayers. acs.org These simulations are used to study the structural and dynamic properties of PE, the end-product of the CDP-ethanolamine pathway. nih.govibm.com By modeling the behavior of PE within a membrane, researchers can understand how its unique conical shape and hydrogen-bonding capabilities influence membrane properties like curvature and fluidity, which are essential for its biological functions. nih.govwikipedia.org The accuracy of these simulations is highly dependent on the chosen force field, with several options available for modeling lipid systems.
| Computational Method | Description | Common Force Fields / Application |
| Molecular Dynamics (MD) Simulation | A physics-based method that simulates the physical movements of atoms and molecules. It is used to understand the structure, dynamics, and thermodynamics of lipid bilayers containing PE. mdpi.com | AMBER (Lipid21), CHARMM (C36), GROMOS. mdpi.com These are used to model PE behavior and its interaction with membrane proteins. nih.gov |
| ¹³C-Metabolic Flux Analysis (MFA) | An experimental and computational technique used to quantify the flow of metabolites through a metabolic network. It involves feeding cells a ¹³C-labeled substrate (like glucose) and tracking the label's incorporation into various metabolites. nih.gov | Used to model the flux distribution in central carbon metabolism in response to ethanolamine, a precursor in the CDP-ethanolamine pathway. nih.gov |
A key challenge is to model the metabolic flux through the entire synthesis pathway. Metabolic Flux Analysis (MFA) has emerged as a critical tool for this purpose. For instance, a ¹³C-MFA study on the microalga Crypthecodinium cohnii demonstrated that the addition of ethanolamine, the initial substrate for the Kennedy pathway, significantly enhances lipid accumulation. nih.gov The computational analysis revealed a redirection of metabolic fluxes: the glycolysis pathway and the citrate-pyruvate cycle were strengthened, while the pentose (B10789219) phosphate (B84403) pathway flux decreased. nih.gov This indicates a metabolic shift to increase the supply of both the diacylglycerol backbone and the activated ethanolamine headgroup, showcasing how computational modeling can provide quantitative insights into the regulation of lipid synthesis.
Mechanistic Insights into Cellular Processes Modulated by CDP-Ethanolamine Pathway Activity
The production of PE via the CDP-ethanolamine pathway is not merely for bulk membrane generation; it provides a specific pool of lipids that are mechanistically involved in regulating fundamental cellular events. The unique biophysical properties of PE, such as its small headgroup and conical shape, induce negative membrane curvature, a feature that is critical for processes involving membrane remodeling. nih.gov
Detailed Mechanisms of Membrane Fusion and Cell Division Regulation
Membrane Fusion: Membrane fusion is essential for processes like vesicular transport and neurotransmitter release and is primarily mediated by SNARE proteins. nih.govnih.gov These proteins, located on opposing membranes (v-SNAREs on vesicles and t-SNAREs on target membranes), assemble into a tight four-helix bundle, pulling the membranes into close proximity. nih.govfrontiersin.org However, protein action alone is insufficient. Research has shown that at physiological concentrations, SNARE-mediated fusion is critically dependent on the lipid environment. elifesciences.org
Specifically, non-bilayer lipids, including PE and diacylglycerol (DAG)—both of which are products or substrates in the final step of the CDP-ethanolamine pathway—are essential for the transition from a docked state to full fusion. elifesciences.org In reconstituted systems, membranes containing SNAREs but lacking these non-bilayer lipids can dock and form trans-SNARE complexes, but they fail to undergo the lipid rearrangements necessary for fusion. elifesciences.org The conical shape of PE helps to lower the energy barrier for the formation of a "stalk" intermediate, where the outer leaflets of the two membranes merge, a critical step preceding the formation of a fusion pore. nih.gov Therefore, the CDP-ethanolamine pathway directly supplies the specific lipids that enable SNARE proteins to execute the final, energy-intensive steps of membrane merger.
Cell Division (Cytokinesis): The final stage of cell division, cytokinesis, involves the formation and constriction of a contractile ring, leading to the separation of the two daughter cells. PE synthesized by the CDP-ethanolamine pathway plays a direct regulatory role in this process. While PE is typically localized to the inner leaflet of the plasma membrane, during cytokinesis, it is transiently exposed on the outer leaflet specifically at the cleavage furrow. nih.gov
This externalization of PE is not a passive event but a crucial regulatory signal. Studies have shown that immobilizing this surface-exposed PE with a PE-binding peptide prevents the disassembly of the contractile ring, which includes key components like myosin II. nih.gov This leads to a failure of cytokinesis, with daughter cells remaining connected by a cytoplasmic bridge. nih.gov Furthermore, a mutant cell line with deficient PE synthesis ceases to divide at the cytokinesis stage. This defect can be rescued by the addition of ethanolamine, the precursor for the CDP-ethanolamine pathway, which restores PE levels and normal cell division. nih.gov These findings indicate that the localized redistribution of PE on the cleavage furrow acts as a molecular switch that triggers the disassembly of the contractile machinery, allowing for the final separation of the cells.
| Process | Key Proteins/Complexes | Role of PE from CDP-Ethanolamine Pathway |
| Membrane Fusion | SNARE Complex (e.g., VAMP2, Syntaxin, SNAP-25) | Induces negative membrane curvature, facilitating the formation of stalk intermediates and enabling SNARE-mediated lipid bilayer merger. nih.govfrontiersin.orgelifesciences.org |
| Cell Division (Cytokinesis) | Contractile Ring (e.g., Myosin II, Radixin) | Externalization of PE at the cleavage furrow acts as a signal to regulate the disassembly of the contractile ring, which is essential for the completion of cell division. nih.gov |
Role in Autophagy and Phagocytosis at the Molecular Level
Autophagy: Autophagy is a catabolic process where cells degrade and recycle their own components through the formation of a double-membraned vesicle called an autophagosome. The CDP-ethanolamine pathway is central to this process. A key molecular event in autophagosome formation is the covalent conjugation of Atg8 family proteins (including LC3 in mammals) to PE. nih.gov This lipidation reaction converts the soluble form of LC3 (LC3-I) to the membrane-bound form (LC3-II), which is then inserted into the elongating autophagosomal membrane. nih.gov LC3-II is essential for the expansion and closure of the autophagosome. The availability of PE, supplied by the CDP-ethanolamine pathway, is therefore a rate-limiting factor for autophagic flux.
Phagocytosis: Phagocytosis is the process by which cells engulf large particles, such as pathogens or apoptotic cells. PE and its derivatives produced via the CDP-ethanolamine pathway play multiple, distinct roles at the molecular level.
Membrane Properties and Signaling: The clearance of pathogens by macrophages requires significant membrane reorganization. Ethanolamine plasmalogens, a specific type of PE with a vinyl-ether bond synthesized from intermediates of the Kennedy pathway, are critical for this process. nih.gov A deficiency in these plasmalogens leads to increased membrane fluidity and disorganization of lipid rafts—specialized membrane microdomains that concentrate signaling receptors. nih.gov This disruption impairs receptor-mediated signaling and significantly reduces the cell's capacity to phagocytose particles. nih.gov
Direct "Eat-Me" Signal: During apoptosis, the normal asymmetry of the plasma membrane is lost, leading to the exposure of inner leaflet lipids like PE on the cell surface. nih.gov Recent findings show that this exposed PE can act as a direct "eat-me" signal for macrophages. It is recognized by members of the CD300 receptor family, which triggers a signaling cascade involving integrins and spleen tyrosine kinase (Syk) to initiate uptake. biorxiv.org
Recognition of Ferroptotic Cells: In a distinct form of cell death called ferroptosis, a specific oxidized form of PE, 1-stearoyl-2-15-HpETE-sn-glycero-3-phosphatidylethanolamine (SAPE-OOH), is generated and presented on the cell surface. This molecule acts as a unique eat-me signal that is recognized directly by Toll-like receptor 2 (TLR2) on macrophages, navigating the clearance of the ferroptotic cell.
| Process | Key Molecules/Receptors | Molecular Mechanism |
| Autophagy | Atg8/LC3, PE | PE is conjugated to LC3-I to form LC3-II, anchoring it to the autophagosome membrane and enabling membrane elongation and closure. nih.gov |
| Phagocytosis (General) | Ethanolamine Plasmalogens, Lipid Rafts | Plasmalogens maintain proper membrane fluidity and the integrity of lipid rafts, which are essential for receptor-mediated signaling during particle engulfment. nih.gov |
| Phagocytosis (Apoptotic Cells) | Exposed PE, CD300 Receptors, Syk | PE exposed on the apoptotic cell surface acts as a ligand for CD300 receptors on macrophages, triggering the phagocytic process via Syk signaling. biorxiv.org |
| Phagocytosis (Ferroptotic Cells) | SAPE-OOH (oxidized PE), Toll-like Receptor 2 (TLR2) | The oxidized PE derivative SAPE-OOH on the ferroptotic cell surface is recognized by TLR2 on macrophages, initiating clearance. |
Q & A
Basic: What enzymatic pathways are involved in the biosynthesis of Cytidine 5'-Diphosphate Ethanolamine (CDP-ethanolamine) in mammalian systems?
Answer:
CDP-ethanolamine is synthesized via the Kennedy pathway. The key enzyme, CTP:phosphoethanolamine cytidylyltransferase (ETNK), catalyzes the reaction:
Phosphoethanolamine + CTP → CDP-ethanolamine + PPi
This step is rate-limiting and regulated by cellular CTP levels. CDP-ethanolamine then donates its phosphoethanolamine group to diacylglycerol (DAG) to form phosphatidylethanolamine (PE), a major phospholipid .
Methodological Note:
- Activity Assay: Measure ETNK activity using radiolabeled CTP (e.g., [α-32P]-CTP) and quantify product formation via thin-layer chromatography (TLC) .
- Knockdown Studies: siRNA-mediated ETNK suppression can validate pathway specificity in cell models .
Advanced: How does deuterium labeling in CDP-ethanolamine-d4 influence isotopic tracer studies of phospholipid metabolism?
Answer:
The deuterium atoms in CDP-ethanolamine-d4 serve as non-radioactive isotopic labels, enabling tracking via mass spectrometry (MS). However, kinetic isotope effects (KIEs) may alter reaction rates:
- Metabolic Flux Impact: Deuterium’s higher mass can slow enzymatic processing by ~5–10% compared to protiated analogs, requiring calibration in kinetic models .
- Analytical Considerations: Use high-resolution MS (HRMS) to distinguish CDP-ethanolamine-d4 (e.g., m/z shifts of +4) from endogenous pools and avoid false signals from natural isotope abundance .
Data Contradiction Analysis:
Discrepancies in flux data may arise from incomplete isotopic equilibration or compartmentalization. Validate with parallel experiments using 13C-labeled tracers .
Basic: What analytical methods are recommended for quantifying CDP-ethanolamine-d4 in complex biological matrices?
Answer:
- Liquid Chromatography-Tandem MS (LC-MS/MS):
Protocol Optimization:
- Sample Prep: Methanol:acetonitrile (1:1) extraction minimizes phospholipid interference.
- Limit of Detection (LOD): Typically 0.1–1 nM in cell lysates .
Advanced: What experimental controls are critical when using CDP-ethanolamine-d4 to study phospholipid biosynthesis kinetics?
Answer:
- Isotopic Dilution Control: Co-administer unlabeled CDP-ethanolamine to assess tracer incorporation efficiency.
- Metabolic Crossover Control: Monitor parallel pathways (e.g., CDP-choline → phosphatidylcholine) to rule out tracer recycling into unintended lipid pools .
- Stability Control: Verify CDP-ethanolamine-d4 integrity in culture media (pH 7.4, 37°C) over 24 hours via LC-MS to exclude hydrolysis .
Data Interpretation:
Unexpectedly low labeling may indicate poor cellular uptake. Validate with fluorescently tagged analogs (e.g., BODIPY-CDy) for microscopy-based uptake assays .
Basic: How does CDP-ethanolamine contribute to the Kennedy pathway for phosphatidylethanolamine (PE) synthesis?
Answer:
In the Kennedy pathway, CDP-ethanolamine transfers its phosphoethanolamine moiety to DAG via ethanolamine phosphotransferase (EPT), yielding PE:
CDP-ethanolamine + DAG → PE + CMP
This pathway is predominant in the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs). PE is critical for membrane curvature and autophagy .
Methodological Insight:
- Subcellular Fractionation: Isolate ER/MAMs via differential centrifugation to localize EPT activity .
- Genetic Models: EPT-knockout cells show reduced PE and compensatory upregulation of phosphatidylserine (PS) synthesis .
Advanced: What are the pitfalls in using CDP-ethanolamine-d4 for isotope dilution mass spectrometry (IDMS)?
Answer:
- Purity Requirements: Ensure CDP-ethanolamine-d4 has >98% isotopic enrichment (per GC/MS analysis) to avoid underestimating endogenous pools .
- Matrix Effects: Co-eluting lipids (e.g., lysophosphatidylethanolamine) can suppress ionization. Mitigate with offline SPE cleanup (C18 cartridges) .
- Calibration Curve: Use a 6-point curve spanning physiological concentrations (0.1–100 µM) to account for nonlinear MS responses .
Troubleshooting:
If signal drift occurs, recalibrate with fresh internal standard and check for column degradation.
Basic: What are optimal storage conditions for CDP-ethanolamine-d4 to ensure experimental reproducibility?
Answer:
- Lyophilized Form: Store at –80°C under argon to prevent hydrolysis.
- Reconstitution: Use nuclease-free water (pH 6.0–7.0) to avoid phosphate group cleavage.
- Stability Data: Lyophilized CDP-ethanolamine-d4 remains stable for >2 years; aqueous solutions degrade by 10% over 30 days at –20°C .
Advanced: How can researchers distinguish endogenous CDP-ethanolamine from the deuterated tracer in pulse-chase experiments?
Answer:
- HRMS Differentiation: Resolve m/z 444.1234 (endogenous) vs. 448.1562 (d4) with a mass accuracy <5 ppm.
- Time-Course Sampling: Collect timepoints at 0, 15, 30, and 60 minutes to track isotopic equilibration kinetics.
- Compartmental Modeling: Apply models like SAAM II to estimate pool sizes and turnover rates, accounting for isotopic dilution .
Tables for Key Data:
| Property | CDP-Ethanolamine-d4 | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁D₄N₃O₁₁P₂ | |
| Exact Mass (HRMS) | 448.1562 Da | |
| Storage Stability (-80°C) | >24 months | |
| Enzymatic KIE (ETNK) | 1.08 (vs. protiated form) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
